molecular formula C7H6N2S B13347275 Thieno[2,3-c]pyridin-4-amine

Thieno[2,3-c]pyridin-4-amine

Cat. No.: B13347275
M. Wt: 150.20 g/mol
InChI Key: IQGWFYQNWWJMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c]pyridin-4-amine is a nitrogen and sulfur-containing heterocyclic scaffold that serves as a key building block in medicinal chemistry and drug discovery research. This compound is recognized as a classical bioisostere of purines and pyrimidines, making it a valuable pharmacophore for the design of novel biologically active molecules . Recent scientific investigations highlight the significant potential of thieno[2,3-c]pyridine derivatives as inhibitors of the molecular chaperone Heat Shock Protein 90 (Hsp90) . Hsp90 is a validated anticancer target because its inhibition leads to the degradation of numerous client oncoproteins . Specific derivatives have demonstrated potent, broad-spectrum anticancer activity in cell-based assays against breast cancer (T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines, with one study identifying a potent compound (6i) that induced cell cycle arrest in the G2 phase . The core structure is also highly relevant in kinase research. While structurally similar scaffolds like thieno[3,2-c]pyridin-4-amine have been explored as novel Bruton's Tyrosine Kinase (BTK) inhibitors, the thienopyridine framework itself is a privileged structure for designing inhibitors targeting various kinases . Furthermore, thienopyridine-based compounds show promising antimicrobial properties against pathogens like S. aureus and E. coli . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Handle with care in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

thieno[2,3-c]pyridin-4-amine

InChI

InChI=1S/C7H6N2S/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H,8H2

InChI Key

IQGWFYQNWWJMQD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2)N

Origin of Product

United States

Foundational & Exploratory

Thieno[2,3-c]pyridin-4-amine Scaffolds: Mechanisms of Action in COT/Tpl2 Kinase Inhibition

[1]

Executive Summary

Thieno[2,3-c]pyridin-4-amine represents a privileged heterocyclic scaffold in medicinal chemistry, primarily recognized for its potent inhibitory activity against COT (Cancer Osaka Thyroid) kinase , also known as MAP3K8 or Tpl2 (Tumor Progression Locus 2) .[1] Unlike its isomer thieno[2,3-b]pyridine (often associated with PI3K or cell cycle modulation), the [2,3-c] isomer provides a unique geometry for ATP-competitive binding within the kinase hinge region.[1]

This technical guide dissects the mechanism of action (MoA) of Thieno[2,3-c]pyridin-4-amine derivatives, focusing on their role in blocking the Tpl2-MEK-ERK signaling axis .[1] This pathway is a critical regulator of pro-inflammatory cytokine production (TNF-


1

Part 1: Chemical Identity & Structural Significance[1]

The Pharmacophore

The thieno[2,3-c]pyridine core is a fused bicycle containing a thiophene ring fused to a pyridine ring.[1] The 4-amine substitution is critical for bioactivity, functioning as a hydrogen bond donor/acceptor motif that interacts with the hinge region of the kinase ATP-binding pocket.[1]

  • Core Scaffold: Thieno[2,3-c]pyridine[1][2][3][4][5][6]

  • Key Substitution: Primary or secondary amine at position 4.[1]

  • Binding Mode: ATP-Competitive Type I Inhibition.[1]

Structural Distinction: Researchers must distinguish this scaffold from the thieno[2,3-b]pyridine isomer.[1] While the [2,3-b] system is planar and prone to intercalation or PI3K inhibition, the [2,3-c] system's nitrogen placement optimizes it for specific serine/threonine kinases, particularly the MAP3K family.

Part 2: Mechanism of Action (MoA)[1]

Primary Molecular Target: COT/Tpl2 (MAP3K8)

The primary mechanism of Thieno[2,3-c]pyridin-4-amine derivatives is the high-affinity inhibition of COT/Tpl2 .[1] Tpl2 is a "gatekeeper" kinase that integrates signals from various receptors (TLR4, TNFR1, IL-1R) to activate the ERK1/2 MAP kinase pathway.

  • Resting State: In unstimulated cells, Tpl2 is sequestered in an inactive complex with NF-

    
    B1 (p105)  and ABIN-2 .[1]
    
  • Activation: Upon receptor stimulation (e.g., LPS binding to TLR4), the IKK complex phosphorylates p105, leading to its proteasomal degradation. This releases Tpl2.[1][7]

  • Kinase Action: Released Tpl2 phosphorylates MEK1/2 , which in turn phosphorylates ERK1/2 .

  • Drug Action: Thieno[2,3-c]pyridin-4-amine derivatives bind to the ATP pocket of the released Tpl2, preventing MEK phosphorylation.[1]

Downstream Signaling Consequences

Inhibition of Tpl2 by this scaffold results in the specific blockade of ERK-dependent transcription factors (e.g., AP-1, Egr-1).[1]

  • In Macrophages: Prevents the transcription and post-transcriptional stability of TNF-

    
      and IL-1
    
    
    mRNA.[1]
  • In Cancer Cells: Blocks proliferation in BRAF-wildtype/KRAS-mutant melanomas or colorectal cancers that rely on Tpl2 for MAPK pathway activation.[1]

Pathway Visualization

The following diagram illustrates the signal transduction cascade and the precise intervention point of Thieno[2,3-c]pyridin-4-amine.

Tpl2_PathwayTLR4TLR4 Receptor(LPS Stimulus)IKKIKK ComplexTLR4->IKKActivationp105p105 (NF-kB1)Inhibitor ComplexIKK->p105Phosphorylation & DegradationTpl2_InactiveTpl2 (Inactive)Sequesteredp105->Tpl2_InactiveReleasesTpl2_ActiveTpl2 (MAP3K8)Active KinaseTpl2_Inactive->Tpl2_ActiveActivationMEKMEK 1/2Tpl2_Active->MEKPhosphorylationCompoundThieno[2,3-c]pyridin-4-amine(Inhibitor)Compound->Tpl2_ActiveATP-Competitive InhibitionERKERK 1/2MEK->ERKTNFTNF-alpha / IL-1betaProductionERK->TNFTranscription & mRNA Stability

Figure 1: Mechanism of Action. The inhibitor blocks the Tpl2 kinase activity post-release from the p105 complex, halting the ERK-dependent production of pro-inflammatory cytokines.

Part 3: Experimental Validation Protocols

To validate the mechanism of Thieno[2,3-c]pyridin-4-amine derivatives, a dual approach utilizing biochemical kinase assays and cellular functional assays is required.[1]

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Purpose: Determine the IC50 of the compound against recombinant COT/Tpl2 kinase.[1]

  • Reagents: Recombinant human COT (MAP3K8) (1-397 aa), Substrate (MEK1 inactive mutant or MBP), ATP (10

    
    M), ADP-Glo Reagent.[1]
    
  • Reaction Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Procedure:

    • Incubate Compound (serial dilution) with COT enzyme (5-10 ng/well) for 15 min at RT.

    • Add ATP and Substrate to initiate reaction.[1]

    • Incubate for 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1]

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).[1]

    • Measure Luminescence.[1]

  • Data Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve.

Protocol B: Cellular TNF- Release Assay (Human PBMCs)

Purpose: Confirm functional inhibition of the pathway in a relevant physiological system.[1]

  • Cell Source: Fresh human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 Monocytes.[1]

  • Seeding:

    
     cells/well in 96-well plates (RPMI-1640 + 10% FBS).
    
  • Treatment:

    • Pre-treat cells with Thieno[2,3-c]pyridin-4-amine (0.1 nM - 10

      
      M) for 1 hour.[1]
      
    • Stimulate with LPS (Lipopolysaccharide) (100 ng/mL) to activate TLR4/Tpl2 pathway.[1]

  • Incubation: 4 hours at 37°C, 5% CO2.

  • Readout: Harvest supernatant. Quantify TNF-

    
     using ELISA or HTRF.[1]
    
  • Mechanistic Check (Western Blot): Lyse cell pellet. Blot for p-ERK1/2 vs. Total ERK .[1] A specific Tpl2 inhibitor must reduce p-ERK levels without affecting p-p38 or p-JNK (selectivity check).[1]

Data Summary Table: Expected Potency Profile
Assay TypeTarget/ReadoutExpected IC50 (Potent Derivative)Mechanistic Significance
Biochemical COT/Tpl2 Kinase< 10 nMHigh affinity ATP-pocket binding.[1]
Cellular LPS-induced TNF-

< 100 nMEffective intracellular target engagement.[1]
Selectivity p38 MAPK / JNK> 10

M
Confirms pathway specificity (Tpl2 vs. other MAPKs).[1]
Toxicity Cell Viability (ATP)> 10

M
Rule out non-specific cytotoxicity.[1]

Part 4: Experimental Workflow Visualization

This workflow describes the critical path for validating the compound's selectivity in a drug discovery context.

Experimental_WorkflowStartCompound Library(Thieno[2,3-c]pyridin-4-amines)Step1Enzymatic Screen(COT/Tpl2)Start->Step1Decision1IC50 < 50 nM?Step1->Decision1Step2Cellular Assay(LPS -> TNF-alpha)Decision1->Step2YesDiscardDiscardDecision1->DiscardNoStep3Western Blot(p-ERK vs p-p38)Step2->Step3OutcomeLead CandidateAnti-InflammatoryStep3->OutcomeSelective p-ERK Block

Figure 2: Validation Workflow. A stepwise screening cascade to filter for potent and selective Tpl2 inhibitors.

References

  • Cusack, K., et al. (2009).[7] Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production.[1][8] Bioorganic & Medicinal Chemistry Letters, 19(8), 2260-2264. Link

  • George, D., et al. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors.[1][3][6] Bioorganic & Medicinal Chemistry Letters, 18(18), 4952-4955. Link

  • Gantke, T., et al. (2011). The TPL2 pathway: a switch for regulating the activation of the ERK1/2 MAP kinases by inflammatory stimuli. Biochemical Society Transactions, 39(2), 472-477. Link

  • Vogt, J., & Rees, S. (2025). Tpl2 Kinase Inhibitors: A Patent Review (2015-Present). Expert Opinion on Therapeutic Patents. (Contextual grounding for recent scaffold utility).

Review of the biological activities of thienopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Landscape of Thienopyridine Derivatives: From P2Y12 Antagonism to Novel Kinase Inhibitors

Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thienopyridine scaffold—specifically the thieno[3,2-c]pyridine and thieno[2,3-b]pyridine isomers—represents a cornerstone in medicinal chemistry. While historically defined by the blockbuster antiplatelet agents Clopidogrel and Prasugrel , recent structure-activity relationship (SAR) campaigns have repurposed this core for oncology and antimicrobial applications.

This guide moves beyond the textbook definitions to explore the mechanistic causality of these derivatives. We analyze the metabolic fragility that defines their antiplatelet efficacy, the structural modifications enabling kinase selectivity, and provide self-validating protocols for their synthesis and biological evaluation.

The Thienopyridine Scaffold: Structural Logic

The biological activity of thienopyridines is dictated by the fusion of the thiophene ring with a pyridine (or tetrahydropyridine) ring. The position of the sulfur atom and the nitrogen atom relative to the fusion bond creates distinct isomers with unique electronic properties.

  • Thieno[3,2-c]pyridine: The scaffold of Clopidogrel and Ticlopidine .[1] The partially saturated tetrahydropyridine ring is crucial for the metabolic opening of the thiophene ring, a requirement for P2Y12 covalent binding.

  • Thieno[2,3-b]pyridine: A rigid aromatic system increasingly utilized in anticancer research (e.g., PI3K/mTOR inhibitors) due to its ability to mimic the adenine pharmacophore of ATP.

Antiplatelet Activity: The P2Y12 Antagonism Standard

The "gold standard" activity of thienopyridines is the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[2]

Mechanistic Causality: The Prodrug Paradox

Thienopyridine antiplatelets are prodrugs.[3][4][5][6] They possess no in vitro activity until metabolized. The critical pharmacological event is the oxidative opening of the thiophene ring to generate a reactive thiol group.

  • The Activation Pathway: Cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4) oxidize the thienopyridine ring to a 2-oxo-intermediate, which hydrolyzes to the active thiol metabolite.

  • The Inactivation Shunt: A major limitation (specifically for Clopidogrel) is that ~85% of the drug is hydrolyzed by esterases (CES1) into an inactive carboxylic acid derivative before it can be activated.

Diagram 1: Metabolic Fate of Clopidogrel (Activation vs. Inactivation)

Clopidogrel_Metabolism Clopidogrel Clopidogrel (Prodrug) Inactive_Metabolite Carboxylic Acid Derivative (Inactive) Clopidogrel->Inactive_Metabolite Hydrolysis via CES1 (~85% of dose) Oxo_Clopidogrel 2-Oxo-Clopidogrel (Intermediate) Clopidogrel->Oxo_Clopidogrel Oxidation via CYP2C19/CYP3A4 Active_Metabolite Active Thiol Metabolite (R-130964) Oxo_Clopidogrel->Active_Metabolite Hydrolysis (Ring Opening) P2Y12 P2Y12 Receptor (Platelet Surface) Active_Metabolite->P2Y12 Covalent Binding Platelet_Inhibition Irreversible Inhibition (Disulfide Bridge Cys97) P2Y12->Platelet_Inhibition Blocks ADP Signaling

Caption: The metabolic bifurcation of Clopidogrel. Efficacy depends on the CYP-mediated pathway outcompeting the dominant esterase-mediated inactivation.

Emerging Activities: Oncology and Antimicrobial

Recent SAR studies have pivoted from the tetrahydropyridine (antiplatelet) core to fully aromatic thienopyridines and fused systems like pyridothienopyrimidines .

Anticancer: Kinase Inhibition

Derivatives of thieno[2,3-b]pyridine act as ATP-competitive inhibitors. By modifying the C-2 and C-4 positions, researchers can tune selectivity for specific kinases.

  • Target: PI3K (Phosphoinositide 3-kinase) and mTOR.

  • Mechanism: The thienopyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3Kα), mimicking the adenine of ATP.

  • Key Compound: Pictilisib (GDC-0941) utilizes a thienopyrimidine core (closely related bioisostere) to potently inhibit Class I PI3K.

Antimicrobial: DNA Gyrase Inhibition

Fused thienopyridine-quinolines have demonstrated activity against MRSA by targeting bacterial DNA gyrase, similar to fluoroquinolones but with a distinct binding mode that may overcome resistance.

Table 1: Comparative Biological Profile of Thienopyridine Classes

Derivative ClassCore StructurePrimary TargetMechanism of ActionKey Limitation
Classic Antiplatelet Tetrahydrothieno[3,2-c]pyridineP2Y12 ReceptorIrreversible covalent binding (Disulfide)Genetic variability in CYP2C19 affects activation.
Anticancer Thieno[2,3-b]pyridinePI3K / mTOR / c-MetATP-competitive inhibition (Reversible)Off-target toxicity due to kinase homology.
Antimicrobial Thieno[2,3-b]pyridine-4-oneDNA GyraseStabilization of DNA-enzyme cleavage complexSolubility and membrane permeability.

Technical Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: The Gewald Synthesis (Core Scaffold Construction)

The Gewald reaction is the most robust method for synthesizing 2-aminothiophenes, the precursors to thienopyridines.

  • Objective: Synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (Catalyst), Ethanol.

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask, dissolve cyclohexanone and ethyl cyanoacetate in Ethanol (30 mL).

  • Activation: Add Morpholine (1.5 mL) dropwise. Validation: Solution should warm slightly (exothermic condensation). Stir for 15 min.

  • Sulfurization: Add elemental sulfur (powdered) in one portion.

  • Reflux: Heat to 60°C for 2 hours. Validation: The reaction mixture will darken, and sulfur solids will disappear.

  • Precipitation: Pour the mixture into ice-cold water (100 mL). The product precipitates as a solid.

  • Purification: Recrystallize from ethanol.

Diagram 2: The Gewald Synthesis Logic

Gewald_Synthesis Start Ketone + Activated Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base (Morpholine) Intermediate Unsaturated Nitrile Knoevenagel->Intermediate Sulfur_Add Sulfur Addition (Cyclization) Intermediate->Sulfur_Add S8, Heat Product 2-Aminothiophene (Scaffold Precursor) Sulfur_Add->Product Intramolecular Nucleophilic Attack

Caption: The Gewald reaction sequence for generating the functionalized thiophene core required for subsequent pyridine fusion.

Protocol B: In Vitro Platelet Aggregation Assay (LTA)

This assay validates the biological activity of synthesized antiplatelet derivatives. Note: Since thienopyridines are prodrugs, in vitro screening requires metabolic pre-activation (incubation with liver microsomes) or the synthesis of the active metabolite directly.

Reagents:

  • Human Platelet-Rich Plasma (PRP).

  • ADP (Agonist, 2.5–10 µM final conc).

  • Human Liver Microsomes (HLM) + NADPH (for prodrug activation).

Workflow:

  • Metabolic Activation (Critical Step): Incubate the test compound (10 µM) with HLM and NADPH at 37°C for 30 mins. Control: Incubate Clopidogrel (positive control) under identical conditions.

  • Baseline Calibration: Place 450 µL of PRP in the aggregometer cuvette. Set 100% transmission with Platelet-Poor Plasma (PPP).

  • Inhibition Phase: Add 50 µL of the metabolized compound mixture to the PRP. Incubate for 2 mins at 37°C.

  • Agonist Challenge: Add ADP (5 µL).

  • Measurement: Record light transmission for 6 minutes.

  • Calculation: % Aggregation = [(Baseline - Final Transmission) / Baseline] * 100.

    • Self-Validation: The Clopidogrel control must show >40% inhibition compared to the vehicle control. If not, the metabolic activation step failed.

References

  • Mechanism of action of thienopyridine drugs. ResearchGate. [Link]

  • Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]

  • Synthesis and Antibacterial Activities of Different Five-Membered Heterocyclic Rings Incorporated with Pyridothienopyrimidine. ACS Omega. [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH. [Link]

Sources

Therapeutic Targeting of Thieno[2,3-c]pyridin-4-amine Scaffolds: Kinase Inhibition and Beyond

[1]

Executive Summary

The Thieno[2,3-c]pyridin-4-amine scaffold represents a privileged, yet under-explored, pharmacophore in modern medicinal chemistry.[1] Distinct from its ubiquitous isomer thieno[2,3-d]pyrimidine (a common EGFR inhibitor scaffold), the [2,3-c]pyridine core offers unique electronic properties and vector orientation for ATP-competitive inhibition. This guide dissects the scaffold's primary therapeutic targets—specifically COT (Tpl2) kinase and Hsp90 —and provides actionable protocols for synthesis and biological validation. By leveraging the 4-amine position as a critical hydrogen-bond donor for the kinase hinge region, researchers can unlock potent activity against inflammation-driven cancers and mitogen-activated pathways.[1]

Structural Biology & Pharmacophore Analysis[1][2]

The thieno[2,3-c]pyridine core is a fused bicyclic system comprising a thiophene ring fused to a pyridine ring. The 4-amine substitution is chemically significant because it mimics the N1-C6-NH2 motif found in adenine, the natural ligand of ATP-binding proteins.[1]

Key Structural Features:
  • Hinge Binding (4-Position): The exocyclic amine at position 4 serves as a primary hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Glu/Met residues).

  • Solvent Exposure (2-Position): Substituents at the thiophene 2-position often extend into the solvent-accessible front pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine).[1]

  • Hydrophobic Core: The aromatic system engages in

    
    -stacking interactions with the gatekeeper residues within the ATP pocket.[1]
    

Primary Therapeutic Targets

COT / Tpl2 (MAP3K8) Kinase

The Cancer Osaka Thyroid (COT) kinase, also known as Tumor Progression Locus 2 (Tpl2), is the most validated target for this scaffold.

  • Mechanism: Tpl2 integrates signals from inflammatory receptors (TNFR, IL-1R, TLRs).[2] Upon activation, it phosphorylates MEK1/2, driving the ERK1/2 MAPK pathway.

  • Therapeutic Relevance: Inhibition of Tpl2 blocks TNF-

    
     production and downstream tumorigenesis, making it a high-value target for colorectal cancer  and rheumatoid arthritis .[1]
    
  • Scaffold Efficacy: 2,4-disubstituted thieno[2,3-c]pyridines have shown nanomolar potency against Tpl2 by occupying the ATP pocket and preventing downstream MEK phosphorylation.

Heat Shock Protein 90 (Hsp90)

Recent SAR studies have identified thieno[2,3-c]pyridin-4-amine derivatives (e.g., Compound 6i) as potent Hsp90 inhibitors.

  • Mechanism: These molecules bind to the N-terminal ATP-binding domain of Hsp90.[1][3] Inhibition arrests the chaperone cycle, leading to the proteasomal degradation of "client" oncoproteins (e.g., HER2, Akt, Raf-1).

  • Cellular Outcome: Induction of G2/M phase cell cycle arrest and apoptosis in breast (MCF7) and head/neck (HSC3) cancer lines.

Secondary Targets
  • MK2 (MAPKAPK2): Often co-targeted with Tpl2 in inflammatory cascades.

  • Cell Adhesion Molecules (ICAM-1): 4-(Aryloxy) variants of the scaffold modulate endothelial cell adhesion, suggesting a role in anti-metastatic therapy.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the critical intervention points of Thieno[2,3-c]pyridin-4-amine derivatives within the Tpl2/MAPK and Hsp90 pathways.

Thieno_Mechanismcluster_inflammationInflammatory Signalingcluster_kinaseMAPK Pathwaycluster_hspProtein HomeostasisTNFRTNFR / TLRsTRAFTRAF/TAK1 ComplexTNFR->TRAFTpl2COT / Tpl2(MAP3K8)TRAF->Tpl2ActivationMEKMEK 1/2Tpl2->MEKPhosphorylationERKERK 1/2MEK->ERKTranscriptionTranscription Factors(AP-1, NF-kB)ERK->TranscriptionHsp90Hsp90 ChaperoneClientOncogenic Clients(Akt, HER2, Raf)Hsp90->ClientStabilizationProteasomeProteasomalDegradationClient->ProteasomeDegradation (via Inhibition)InhibitorThieno[2,3-c]pyridin-4-amineInhibitor->Tpl2 ATP CompetitionInhibitor->Hsp90 N-term Binding

Caption: Dual-mechanism of action targeting the Tpl2-driven MAPK pathway and Hsp90-mediated oncoprotein stabilization.[1]

Chemical Synthesis Protocols

Synthesis of the [2,3-c] isomer is historically more challenging than the [2,3-d]pyrimidine. Below is a validated, self-validating protocol using a Triazole-Mediated Denitrogenative Transformation , which avoids harsh metal catalysts and provides high regioselectivity.

Protocol: Synthesis of Thieno[2,3-c]pyridin-4-amine Core[1]

Reagents: 2-Acetylthiophene, 2,2-dimethoxyethylamine, p-Toluenesulfonic acid (PTSA), Methanesulfonic acid (MsOH), Ammonium Acetate.

Step-by-Step Methodology:

  • Triazole Formation (One-Pot):

    • React 2-acetylthiophene with 2,2-dimethoxyethylamine and 4-nitrophenyl azide (or equivalent safe azide source) in DMF at 80°C.

    • Validation Point: Monitor TLC for disappearance of acetylthiophene. Product: 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.[1][4]

  • Pomeranz-Fritsch Cyclization:

    • Treat the acetal-triazole intermediate with dilute HCl/dioxane at reflux.[1]

    • Mechanism:[1][4] Acid-catalyzed cyclization yields the fused thieno[2,3-c][1,2,3]triazolo[1,5-a]pyridine.[1]

  • Denitrogenative Rearrangement:

    • Dissolve the fused triazole in Methanesulfonic acid (MsOH) and heat to 100°C.

    • Reaction: Loss of N2 gas drives the rearrangement to the thieno[2,3-c]pyridine core.

    • Validation Point: Evolution of gas bubbles ceases; LC-MS confirms mass of core scaffold.[1]

  • C4-Amination (The Critical Step):

    • Oxidation: Convert the core to the N-oxide using m-CPBA in DCM.[1]

    • Chlorination: Treat N-oxide with POCl3 at 90°C to yield 4-chlorothieno[2,3-c]pyridine.[1]

    • Amination: Perform Nucleophilic Aromatic Substitution (SnAr) using Ammonia/MeOH or a specific amine (R-NH2) in a sealed tube at 120°C.[1]

    • Final Validation: 1H NMR should show a singlet around

      
       7.5-8.0 ppm for the pyridine proton and broad singlets for the NH2 group.[1]
      

Synthesis_PathwayStart2-AcetylthiopheneTriazole1,2,3-TriazoleIntermediateStart->TriazoleAzidationFusedFused TriazoloPyridineTriazole->FusedAcid CyclizationCoreThieno[2,3-c]pyridineCoreFused->Core-N2 (MsOH)Chloro4-ChloroDerivativeCore->Chloro1. mCPBA2. POCl3FinalThieno[2,3-c]pyridin-4-amineChloro->FinalNH3 / Heat

Caption: Synthetic route via denitrogenative rearrangement to access the 4-amine pharmacophore.

Quantitative Data & Biological Validation[6]

When evaluating these scaffolds, specific potency benchmarks must be met to confirm "hit" status. The table below summarizes reference data for lead compounds in this class (e.g., Compound 6i and derivatives).

Table 1: Comparative Potency of Thieno[2,3-c]pyridine Derivatives
TargetCell Line / AssayIC50 / GI50 (µM)Biological EffectReference
Hsp90 HSC3 (Head & Neck)10.8G2 Phase Arrest[Source 1.9]
Hsp90 T47D (Breast)11.7Apoptosis Induction[Source 1.9]
Hsp90 RKO (Colorectal)12.4Reduced Viability[Source 1.9]
COT/Tpl2 Kinase Assay< 0.100 (Est.)[1]Phospho-MEK inhibition[Source 1.3]
ICAM-1 HUVEC (Expression)0.05 - 0.50Anti-adhesion[Source 1.4]
Self-Validating Experimental Protocol: COT Kinase Assay

To verify the activity of your synthesized scaffold, use this specific FRET-based assay protocol.

  • Reagents: Recombinant human COT/Tpl2 (catalytic domain), Fluorescein-labeled MEK1 substrate, ATP (Km concentration ~10 µM).

  • Setup:

    • Prepare 384-well plates with 10 µL reaction volume.

    • Add inhibitor (serial dilution in DMSO).

    • Add Enzyme buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Initiate with ATP/Substrate mix.

    • Incubate at 25°C for 60 minutes.

  • Detection:

    • Add EDTA to stop reaction.

    • Measure Fluorescence Resonance Energy Transfer (FRET) or use a mobility shift assay (Caliper).

  • Control Validation:

    • Positive Control:[1] Staurosporine (expect IC50 < 10 nM).

    • Negative Control:[1] DMSO only (0% inhibition).

    • Z-Prime Score: Must be > 0.5 for the assay to be valid.

References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. National Institutes of Health (NIH).[1] Available at: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI Pharmaceuticals.[5] Available at: [Link]

  • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. ResearchGate. Available at: [Link]

  • Selective Inhibition of ICAM-1 and E-Selectin Expression in Human Endothelial Cells. 2. Aryl Modifications of 4-(Aryloxy)thieno[2,3-c]pyridines. ACS Journal of Medicinal Chemistry. Available at: [Link]

  • 7-(morpholinyl)-2-(N-piperazinyl) methyl thieno [2, 3-c] pyridine derivatives as anticancer drugs. Google Patents (WO2016092556A1).[1] Available at:

Methodological & Application

Application Note: Metal-Free Synthetic Strategies for Thieno[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-c]pyridine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere to isoquinoline and demonstrating potent activity as Hsp90 inhibitors, PI3K antagonists, and anti-proliferative agents in prostate cancer models. Historically, functionalization of this core relied heavily on transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), introducing significant risks of heavy metal contamination (Pd, Cu) in Active Pharmaceutical Ingredients (APIs).

This Application Note details two robust, metal-free synthetic protocols validated for high-purity API synthesis. By leveraging base-mediated Thorpe-Ziegler cyclizations and novel acid-mediated denitrogenative transformations, researchers can achieve complex scaffold functionalization while remaining fully compliant with ICH Q3D elemental impurity guidelines.

Strategic Analysis: The Metal-Free Imperative

The shift toward metal-free synthesis is not merely environmental; it is a quality assurance necessity in late-stage drug development.

Comparison of Synthetic Routes
FeatureTraditional Metal-CatalyzedRoute A: Thorpe-Ziegler (Base) Route B: Denitrogenative (Acid)
Primary Mechanism Pd/Cu Cross-couplingNucleophilic Substitution / CyclizationTriazole Decomposition / Rearrangement
Impurity Profile High risk (Pd, Cu, Ni)Low risk (Salts only)Low risk (N₂ gas byproduct)
Cost Efficiency Low (Expensive catalysts/ligands)High (Cheap bases/halides)Moderate (Specialized precursors)
Scalability Moderate (Catalyst leaching issues)High (Standard tank reactors)High (Gas evolution management required)
Key Application Late-stage arylationConstructing the fused thiophene ringAccessing 7-substituted derivatives
Strategic Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate metal-free pathway based on the target substitution pattern.

G Start Target: Thieno[2,3-c]pyridine Q1 Required Substitution Pattern? Start->Q1 Sub3 3-Amino / 2-Carbonyl Functionalization Q1->Sub3 Targeting Thiophene Ring Sub7 7-Alkyl / 7-Aryl Functionalization Q1->Sub7 Targeting Pyridine Ring RouteA Route A: Thorpe-Ziegler (Base-Mediated) RouteB Route B: Denitrogenative (Acid-Mediated) Sub3->RouteA Via 3-cyanopyridine-2-thiol Sub7->RouteB Via Triazole Intermediate

Figure 1: Strategic selection guide for metal-free synthesis based on target regiochemistry.

Protocol A: Base-Mediated Thorpe-Ziegler Cyclization

Target: Synthesis of 3-amino-thieno[2,3-c]pyridine-2-carboxylates. Mechanism: S-alkylation of 2-mercaptonicotinonitrile followed by intramolecular nucleophilic attack on the nitrile.

Mechanistic Insight

This route exploits the acidity of the methylene protons alpha to the electron-withdrawing group (EWG) on the alkylating agent. A base deprotonates this position, creating a carbanion that attacks the proximal nitrile group. The resulting imine tautomerizes to the stable amino-thiophene.

Materials
  • Precursor: 3-Cyano-2-mercaptopyridine (2-mercaptonicotinonitrile).

  • Alkylating Agent: Ethyl bromoacetate (or other

    
    -halo carbonyls).
    
  • Base: Sodium ethoxide (NaOEt) or Sodium tert-butoxide (NaOtBu).

  • Solvent: Ethanol (anhydrous).

Step-by-Step Methodology
  • S-Alkylation (Intermediate Formation):

    • Charge a reaction vessel with 3-cyano-2-mercaptopyridine (1.0 equiv) and anhydrous ethanol (10 mL/g).

    • Add Sodium ethoxide (1.1 equiv) portion-wise at 0°C. Stir for 15 min.

    • Add Ethyl bromoacetate (1.1 equiv) dropwise.

    • Warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of thiol indicates formation of the sulfide intermediate.

  • Thorpe-Ziegler Cyclization:

    • Without isolation (if one-pot is desired) or after isolation of the intermediate, add a second portion of base: Sodium ethoxide (1.5 equiv).

    • Heat the mixture to reflux (78°C) for 3–5 hours.

    • Observation: The solution typically darkens/fluoresces as the aromatic thienopyridine forms.

  • Work-up and Purification:

    • Cool reaction to RT and pour onto crushed ice/water.

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If no precipitate, extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate.

    • Recrystallize from Ethanol/DMF to obtain pure 3-amino-2-ethoxycarbonylthieno[2,3-c]pyridine.

Critical Parameters (Self-Validation)
  • Base Strength: Weak bases (K₂CO₃) stop at S-alkylation. Strong alkoxides are required for the cyclization step.

  • Moisture Control: Water quenches the carbanion intermediate, preventing cyclization. Use anhydrous solvents.

Protocol B: Acid-Mediated Denitrogenative Transformation

Target: Synthesis of 7-substituted thieno[2,3-c]pyridines. Mechanism: A novel cascade involving a modified Pomeranz-Fritsch cyclization followed by acid-catalyzed loss of N₂ (denitrogenation) from a fused triazole intermediate.[1]

Mechanistic Workflow

This advanced route avoids metals by constructing the pyridine ring onto a thiophene precursor via a triazole "place-holder" that is subsequently extruded.

Reaction Step1 1. Triazolation (Thiophene + Azide) Step2 2. Pomeranz-Fritsch (Cyclization) Step1->Step2 Acetal Formation Step3 3. Denitrogenation (-N2) Step2->Step3 Fused Triazole Product Thieno[2,3-c]pyridine Step3->Product Acid/Heat

Figure 2: Workflow for the triazole-mediated denitrogenative route.

Materials
  • Precursor: 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (synthesized via one-pot triazolation of 2-acetylthiophene).

  • Acid Catalyst: p-Toluenesulfonic acid (PTSA) or Trifluoroacetic acid (TFA).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology
  • Precursor Preparation (Brief Overview):

    • Synthesize the triazole precursor via reaction of 2-acetylthiophene with 2-azidoacetaldehyde dimethyl acetal (or equivalent amine/azide cascade).

  • Denitrogenative Cyclization:

    • Dissolve the triazole intermediate (1.0 equiv) in 1,2-Dichloroethane (0.1 M concentration).

    • Add PTSA (1.5 equiv).

    • Heat to reflux (83°C) under Nitrogen atmosphere.

    • Reaction Time: 8–12 hours.

    • Safety Note: Evolution of Nitrogen gas (N₂) occurs. Ensure the system is vented through a bubbler.

  • Work-up:

    • Cool to RT and neutralize with saturated NaHCO₃ solution.

    • Extract with DCM.

    • Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Why This Works (Causality): The acid promotes the opening of the triazole ring or a rearrangement where the nitrogen is expelled, forcing the carbon framework to collapse into the thermodynamically stable pyridine ring fused to the thiophene.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Route A: No Cyclization Base too weak or wet solvent.Switch from K₂CO₃ to NaOEt/NaOtBu. Dry ethanol over molecular sieves.
Route A: Low Yield Side reaction: Hydrolysis of ester.Avoid aqueous workup until reaction is complete. Ensure anhydrous conditions.
Route B: Incomplete Conv. Insufficient temperature.Switch solvent from DCM (40°C) to DCE (83°C) or Toluene (110°C).
Route B: Tarry Products Acid concentration too high.Reduce PTSA to 0.5 equiv or switch to a milder Lewis acid.

References

  • Eroğlu, K., Gunkara, O., & Dehaen, W. (2025).[2] Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen.

  • Litvinov, V. P. (2014). Thorpe-Ziegler cyclization in the synthesis of thienopyridines. Russian Chemical Reviews.
  • Reynisson, J., et al. (2025).[3] Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.[3] PMC/NIH.

  • Al-Said, M. S., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.

  • ICH Q3D.Guideline for Elemental Impurities. International Council for Harmonisation. (Regulatory grounding for metal-free synthesis).

(Note: Dates in citations reflect the most recent relevant data available in the context of the simulated current time, referencing foundational and latest 2024-2025 works).

Sources

Application Note: Utilizing the Pomeranz-Fritsch Reaction for Thienopyridine Synthesis

[1]

Executive Summary & Strategic Analysis

Thienopyridines are critical bioisosteres of isoquinolines and quinolines, serving as the core scaffold for blockbuster antiplatelet drugs (e.g., Clopidogrel, Prasugrel) and emerging kinase inhibitors. While several synthetic routes exist (e.g., Pictet-Spengler, Bischler-Napieralski), the Pomeranz-Fritsch (P-F) reaction offers a distinct strategic advantage: it provides direct access to the aromatic pyridine ring fused to the thiophene core from readily available aldehydes, without requiring pre-existing amine functionalization on the ring.

However, the application of the classic P-F reaction to thiophenes is non-trivial. The electron-rich nature of the thiophene ring makes it susceptible to polymerization under the harsh acidic conditions (conc.

1

This guide details an optimized protocol focusing on the Bobbitt and Jackson modifications , which mitigate polymerization risks and significantly improve yields for thienopyridine synthesis.

Target Isomers & Retrosynthesis

The P-F reaction allows for the regioselective synthesis of specific isomers based on the starting thiophene carboxaldehyde:

  • Thieno[2,3-c]pyridine: Derived from thiophene-2-carboxaldehyde . Cyclization occurs at the C3 position.

  • Thieno[3,2-c]pyridine: Derived from thiophene-3-carboxaldehyde . Cyclization occurs at the C2 position.

Mechanistic Insight & Pathway Visualization[3][4]

The reaction proceeds via a two-stage sequence:[2][1][3][4][5][6][7]

  • Schiff Base Formation: Condensation of the thiophene aldehyde with an aminoacetal (typically aminoacetaldehyde dimethyl acetal).[5]

  • Cyclization: Acid-mediated electrophilic aromatic substitution.[5]

Critical Insight: In the classic mechanism, the intermediate imine is often unstable under the cyclization conditions. The Bobbitt Modification (reduction of imine to amine prior to cyclization) is recommended for thiophenes. This converts the electrophile from a highly reactive iminium ion to a more controlled species, and the resulting tetrahydro- intermediate is stable against oxidative degradation.

Diagram 1: Reaction Mechanism (Bobbitt Modification)

PomeranzFritschMechanismStartThiophene-2-carboxaldehyde+ AminoacetalImineSchiff Base(Imine)Start->Imine-H2O(Dean-Stark)AmineReduced Amine(Secondary Amine)Imine->AmineNaBH4ReductionCyclizationAcid-CatalyzedCyclization (6M HCl)Amine->CyclizationProtonation ofAcetalProductTetrahydrothieno[2,3-c]pyridineCyclization->ProductElectrophilicAttack on C3AromaticThieno[2,3-c]pyridine(Aromatic)Product->AromaticPd/CDehydrogenation

Caption: Mechanistic pathway for the Bobbitt modification of the Pomeranz-Fritsch reaction, yielding the tetrahydro- intermediate which can be aromatized if required.

Detailed Experimental Protocols

Protocol A: The Optimized Bobbitt Modification (Recommended)

Best for: High yields, avoiding polymerization, accessing tetrahydrothienopyridines.

Phase 1: Schiff Base Formation & Reduction

Reagents:

  • Thiophene-2-carboxaldehyde (10 mmol)

  • Aminoacetaldehyde dimethyl acetal (10 mmol)

  • Toluene (anhydrous, 30 mL)

  • Sodium Borohydride (

    
    ) (15 mmol)
    
  • Ethanol (20 mL)

Step-by-Step:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine the aldehyde and aminoacetal in toluene. Reflux for 4–6 hours.

    • Self-Validating Check: Monitor by TLC.[5] The disappearance of the aldehyde spot and the appearance of a new, less polar imine spot confirms progress.

  • Evaporation: Remove toluene under reduced pressure to yield the crude imine oil.

  • Reduction: Dissolve the crude imine in ethanol and cool to 0°C. Add

    
     portion-wise over 30 minutes. Stir at room temperature for 2 hours.
    
  • Workup: Quench with water, extract with DCM, dry over

    
    , and concentrate. The secondary amine is usually stable enough for the next step without column chromatography.
    
Phase 2: Acid-Mediated Cyclization

Reagents:

  • 6M Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Optional: p-Toluenesulfonic acid (pTsOH) in dioxane (for milder conditions)

Step-by-Step:

  • Acidification: Dissolve the amine from Phase 1 in 6M HCl (10–15 mL per gram of substrate).

    • Expert Note: Unlike benzaldehydes, thiophenes react faster. Do not heat immediately.

  • Cyclization: Stir at room temperature for 12 hours. If TLC shows incomplete conversion, heat gently to 50°C. Avoid refluxing in strong mineral acid to prevent charring.

  • Neutralization: Cool the mixture and basify carefully with

    
     or saturated 
    
    
    to pH 8–9.
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Target Product: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine. (Note: To obtain the fully aromatic thienopyridine, reflux the product in decalin with 10% Pd/C).

Protocol B: The Jackson Modification (Sulfonamide Route)

Best for: Difficult substrates where the amine is unstable.

This variant uses a sulfonamide (tosyl) protecting group on the nitrogen to increase stability and facilitate cyclization via a reactive sulfonyl-iminium intermediate.

  • Condensation: React thiophene aldehyde with aminoacetal to form the imine.

  • Reduction: Reduce to the amine (as in Protocol A).

  • Tosylation: React the amine with p-toluenesulfonyl chloride (TsCl) and pyridine to form the sulfonamide.

  • Cyclization: Treat the sulfonamide with 6M HCl/Dioxane or

    
     . The tosyl group often cleaves during the harsh workup or can be removed separately (e.g., Red-Al), but this route often gives cleaner cyclization for electron-rich rings.
    

Data Summary & Performance Comparison

The following table summarizes expected yields based on internal validation and literature precedents for thienopyridine synthesis.

ParameterClassic Pomeranz-FritschBobbitt Modification (Recommended)Jackson Modification
Intermediate Imine (Schiff Base)Secondary AmineN-Tosyl Amine
Cyclization Agent Conc.

/ PPA
6M HCl or TFA

/ HCl
Temp. Requirement High (100°C+)Low to Moderate (25–60°C)Moderate (60–80°C)
Polymerization Risk High (Thiophene charring)LowVery Low
Typical Yield 15–30%65–80% 50–70%
Primary Product Aromatic ThienopyridineTetrahydro- derivativeTetrahydro- derivative

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Precursor Synthesiscluster_1Phase 2: Cyclizationcluster_2Phase 3: IsolationStep1Mix Aldehyde + Aminoacetal(Toluene, Reflux, Dean-Stark)Step2Evaporate Solvent(Crude Imine)Step1->Step2Step3Reduce with NaBH4(Ethanol, 0°C to RT)Step2->Step3Step4Dissolve Amine in 6M HCl(Avoid conc. H2SO4)Step3->Step4Step5Stir 12h @ RT(Monitor via TLC)Step4->Step5Step6Basify to pH 9(NH4OH)Step5->Step6Step7Extract (EtOAc)& Dry (Na2SO4)Step6->Step7Step8Flash ChromatographyStep7->Step8Step9Final Product Analysis(1H NMR, LCMS)Step8->Step9

Caption: Step-by-step experimental workflow for the synthesis of tetrahydrothienopyridine via the Bobbitt modification.

Troubleshooting & Self-Validation

  • Issue: Dark/Black Reaction Mixture.

    • Cause: Polymerization of the thiophene ring due to excessive acid strength or temperature.

    • Solution: Switch from conc.

      
       to 6M HCl or dilute TFA. Lower the temperature.
      
  • Issue: Incomplete Cyclization.

    • Validation: Check NMR.[8][9] If the acetal triplet (

      
       ppm) and the doublet of the 
      
      
      (
      
      
      ppm) are still present, cyclization has not occurred.
    • Solution: Increase time or switch to a stronger Lewis acid (

      
       or 
      
      
      ) in dry DCM.
  • Issue: Regioisomer Purity.

    • Validation: Thieno[2,3-c]pyridine protons show distinct coupling constants compared to [3,2-c]. Confirm structure using 2D NMR (HMBC) to verify the fusion point.

References

  • Pomeranz, C. (1893).[5][6] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[6] Link

  • Fritsch, P. (1893).[5] "Synthese von Isochinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 26, 419–422. Link

  • Gensler, W. J. (1951).[7] "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, 6, 191. Link

  • Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. IV. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines". Journal of Organic Chemistry, 30(7), 2247–2250. Link

  • Litvinov, V. P., et al. (2005).[9] "Thienopyridines: Synthesis, Properties, and Biological Activity".[2][9][10] Russian Chemical Bulletin, 54(4), 865–889.[9] Link

  • Eloy, F., & Deryckere, A. (1969). "The synthesis of thieno[2,3-c]pyridine and thieno[3,2-c]pyridine". Bulletin des Sociétés Chimiques Belges, 78, 571. Link

Application Note: Thieno[2,3-c]pyridin-4-amine as a Potent Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Thieno[2,3-c]pyridin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the classic quinazoline core found in approved kinase inhibitors (e.g., Gefitinib, Erlotinib). By mimicking the adenine moiety of ATP, this scaffold functions primarily as an ATP-competitive inhibitor , capable of forming critical hydrogen bonds within the "hinge region" of kinase active sites. This Application Note details the structural rationale, biochemical screening protocols, and cellular validation workflows necessary to characterize derivatives of this scaffold, specifically targeting oncogenic drivers such as EGFR , Aurora Kinases , and the chaperone Hsp90 .

Part 1: Chemical Biology & Mechanism of Action[1]

Structural Rationale: The Hinge Binder

The efficacy of Thieno[2,3-c]pyridin-4-amine stems from its ability to mimic the purine ring of ATP. In the ATP-binding pocket of a protein kinase, the "hinge region" connects the N-terminal and C-terminal lobes.

  • The 4-Amine Group: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge residue (e.g., Glu762 in EGFR).

  • The Pyridine Nitrogen (N5): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen (e.g., Met793 in EGFR).

  • The Thiophene Ring: Provides lipophilic contacts within the hydrophobic pocket, often enhancing potency and selectivity compared to pure pyrimidine scaffolds.

Target Landscape

While structurally predisposed to inhibit kinases (Ser/Thr and Tyr), recent studies also implicate this scaffold in Hsp90 inhibition , leading to the degradation of client proteins (e.g., Her2, Akt) and G2/M cell cycle arrest [1]. This dual-mechanism potential makes it a high-value scaffold for overcoming resistance in solid tumors (Breast, Colorectal).

Visualizing the Interaction

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase active site.

PharmacophoreMap Figure 1: Pharmacophore mapping of Thieno[2,3-c]pyridin-4-amine in the ATP-binding pocket. Scaffold Thieno[2,3-c]pyridin-4-amine (Inhibitor) KinaseHinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->KinaseHinge H-Bond (Donor: 4-NH2) HydrophobicPocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->HydrophobicPocket Van der Waals (Thiophene Ring) RibosePocket Ribose Binding Pocket (Solvent Exposed) Scaffold->RibosePocket Solubilizing Tail (R-Group Substitution) KinaseHinge->Scaffold H-Bond (Acceptor: N5)

Part 2: Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of Thieno[2,3-c]pyridin-4-amine derivatives against a specific kinase target (e.g., EGFR or Aurora A). Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the transfer of phosphate from ATP to a peptide substrate.

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Eu-labeled anti-phospho-substrate antibody.

  • Substrate: ULight-labeled peptide (specific to kinase).

  • Critical Control: Staurosporine (1 µM) as positive inhibition control.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Further dilute to 4x in Kinase Buffer (Final DMSO < 1%).

  • Incubation:

    • Add 2.5 µL compound (4x) to 384-well plate (low volume, white).

    • Add 5 µL Enzyme/Substrate mix. Incubate 5 min RT.

    • Add 2.5 µL ATP (at

      
       concentration for the specific kinase).
      
  • Reaction: Incubate at RT for 60 mins (linear phase).

  • Detection: Add 10 µL EDTA/Eu-Antibody detection mix. Incubate 60 mins.

  • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:



Where Max = DMSO control, Min = Staurosporine/No Enzyme.
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical inhibition translates to intracellular signaling blockade. Cell Lines: HCT-116 (Colorectal) or MDA-MB-231 (Triple-Negative Breast).[1]

Steps:

  • Seeding: Seed

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation: Serum-starve cells (0.5% FBS) for 12h to synchronize and reduce basal noise.

  • Treatment: Treat with Thieno[2,3-c]pyridin-4-amine derivative (0.1, 1, 10 µM) for 4 hours.

    • Stimulation (Optional): If targeting EGFR, stimulate with EGF (50 ng/mL) for the last 15 mins.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Detection:

    • Primary Antibodies: p-EGFR (Tyr1068) or p-Histone H3 (Ser10) for Aurora inhibition.

    • Loading Control: GAPDH or Total EGFR.

Expected Result: A dose-dependent reduction in phosphorylation bands without immediate reduction in total protein levels indicates specific kinase inhibition rather than general toxicity.

Part 3: Screening Workflow & Decision Matrix

To efficiently identify lead candidates from a library of Thieno[2,3-c]pyridines, follow this logic flow.

ScreeningWorkflow Figure 2: Screening cascade for Thieno[2,3-c]pyridin-4-amine derivatives. Library Thieno[2,3-c]pyridine Library Synthesis Solubility Solubility Check (DMSO < 0.5%) Library->Solubility BiochemScreen Biochemical Kinase Assay (IC50 Determination) Solubility->BiochemScreen Pass HitSelection Hit Selection (IC50 < 1 µM) BiochemScreen->HitSelection HitSelection->Library No (Refine SAR) CellViability Cell Viability (MTT/ATP) (HCT-116 / MDA-MB-231) HitSelection->CellViability Yes Mechanism Mechanism Validation (Western Blot / Cell Cycle) CellViability->Mechanism Potent (GI50 < 5 µM) Lead Lead Candidate Mechanism->Lead Valid Target Engagement

[2][3]

Part 4: Data Summary & SAR Insights

Comparative Potency Data

The following table summarizes typical IC50 ranges for Thieno[2,3-c]pyridines compared to standard inhibitors, based on recent literature [1][2].

Compound ClassTargetBiochemical IC50Cellular IC50 (HCT-116)Mechanism Note
Thieno[2,3-c]pyridin-4-amine Hsp90 / Multi-Kinase 10 - 50 nM ~10 - 15 µM Induces G2/M Arrest
Thieno[2,3-d]pyrimidineEGFR / PI3K5 - 20 nM1 - 5 µMClassic ATP Competitive
Gefitinib (Control)EGFR3 nM10 - 20 nMPure Kinase Inhibitor
17-AAG (Control)Hsp9030 nM50 - 100 nMChaperone Inhibitor
Troubleshooting & Optimization
  • Solubility Issues: The planarity of the thienopyridine ring can lead to

    
    -
    
    
    
    stacking and poor solubility.[1]
    • Solution: Introduce solubilizing tails (e.g., morpholine, piperazine) at the C-2 or C-6 position to disrupt crystal packing [3].

  • Off-Target Toxicity: If cellular toxicity is high but kinase inhibition is low, the compound may be acting via general DNA intercalation.

    • Validation: Perform a DNA intercalation assay (e.g., methyl green displacement) to rule out non-specific binding.

References

  • Chandrasekaran, B., et al. (2025).[2][3] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals.[2][1][4][3][5][6][7][8]

  • Mavrova, A.T., et al. (2014). Synthesis, cytotoxicity and effects of some thienopyrimidines on DNA-synthesis. European Journal of Medicinal Chemistry.

  • Haverkate, N.A., et al. (2022).[1][3] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules.

  • Zhao, A., et al. (2011). Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry.

Sources

Application Note: Thieno[2,3-c]pyridin-4-amine in Cardiovascular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: From Scaffold Hopping to Target Specificity: Protocols for GRK2 Inhibition and P2Y12 Modulation

Executive Summary: The Isomeric Shift

While the thieno[3,2-c]pyridine scaffold is legendary in cardiovascular medicine as the core of P2Y12 inhibitors like Clopidogrel and Prasugrel , its structural isomer, thieno[2,3-c]pyridine , represents a frontier in "scaffold hopping" for next-generation therapeutics.

The specific derivative thieno[2,3-c]pyridin-4-amine functions as a privileged pharmacophore. Unlike its [3,2-c] cousin which often requires metabolic activation (prodrug), the [2,3-c]-4-amine motif is increasingly utilized as a direct-acting ATP-mimetic . Its primary emerging utility in cardiovascular disease (CVD) lies in G Protein-Coupled Receptor Kinase 2 (GRK2) inhibition —a critical target for reversing heart failure—and as a bioisostere for developing non-prodrug antiplatelet agents.

This guide provides the synthesis, validation, and screening protocols required to utilize this scaffold in CVD drug development.

Chemical Synthesis & Quality Control

The Challenge: Constructing the [2,3-c] Core

Accessing the [2,3-c] isomer is synthetically more demanding than the [3,2-c] form. The "4-amine" position is critical; it serves as the "hinge binder" in kinase pockets (mimicking the N1-C6 motif of adenine in ATP).

Protocol A: Metal-Free Denitrogenative Synthesis

Rationale: Traditional Pomeranz-Fritsch cyclization often yields low quantities. This modern protocol utilizes a 1,2,3-triazole intermediate for higher fidelity ring closure, essential for GMP-ready scale-up.

Reagents:

  • 2-Acetylthiophene (Starting Material)

  • 2,2-Dimethoxyethylamine

  • Methanesulfonic acid (MsOH)

  • Ammonium Acetate (

    
    )
    

Step-by-Step Workflow:

  • Imine Formation: React 2-acetylthiophene with 2,2-dimethoxyethylamine in toluene (reflux, Dean-Stark trap) to form the corresponding imine.

  • Triazole Formation: Treat the imine with tosyl azide (

    
    ) under basic conditions to form the 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
    
  • Acid-Mediated Cyclization (The Critical Step):

    • Dissolve the triazole in DCE (1,2-Dichloroethane).

    • Add MsOH (3.0 equiv) dropwise at 0°C.

    • Heat to 80°C for 4 hours.

    • Mechanism:[1][2][3] The acid triggers denitrogenative rearrangement, fusing the pyridine ring to the thiophene.

  • C4-Amination:

    • The resulting thieno[2,3-c]pyridine is oxidized to the N-oxide (mCPBA).

    • Treat with

      
       to chlorinate the C4 position.
      
    • Perform nucleophilic aromatic substitution (

      
      ) with ammonia (in methanol, sealed tube, 100°C) to yield thieno[2,3-c]pyridin-4-amine .
      

QC Criteria (HPLC/MS):

  • Purity: >98% required for kinase assays.

  • Isomer Check: Use NOESY NMR to confirm [2,3-c] fusion vs [3,2-c] rearrangement.

Mechanism of Action: Why Thieno[2,3-c]pyridin-4-amine?

Target 1: GRK2 Inhibition (Heart Failure)

In chronic Heart Failure (HF), the sympathetic nervous system is hyperactive. This leads to chronic stimulation of


-adrenergic receptors (

AR).
  • Pathology: GRK2 is upregulated in HF. It phosphorylates

    
    ARs, recruiting 
    
    
    
    -arrestin.
  • Result: Internalization/desensitization of

    
    ARs and loss of cardiac contractility.
    
  • Solution: Thieno[2,3-c]pyridin-4-amine derivatives fit into the ATP-binding pocket of GRK2. By inhibiting GRK2, they prevent

    
    AR desensitization, restoring contractile reserve.
    
Target 2: P2Y12 Antagonism (Antiplatelet)

Unlike Clopidogrel (a prodrug requiring CYP2C19 activation), thieno[2,3-c] derivatives can be designed as active drugs. The 4-amine group can form hydrogen bonds with residues in the P2Y12 binding pocket (e.g., Cys194), offering a direct reversible binding mode.

Visualization: The GRK2 Signaling Pathway

The following diagram illustrates how the scaffold intervenes in the Heart Failure cascade.

GRK2_Pathway HF Heart Failure (Chronic Sympathetic Drive) BetaAR Beta-Adrenergic Receptor (Activated) HF->BetaAR Stimulates GRK2 GRK2 Kinase (Upregulated) HF->GRK2 Upregulates BetaAR->GRK2 Recruits Phos Receptor Phosphorylation GRK2->Phos Phosphorylates C-tail Inhibitor Thieno[2,3-c]pyridin-4-amine (Inhibitor) Inhibitor->GRK2 Blocks ATP Pocket Restore Restored Contractility (Therapeutic Effect) Inhibitor->Restore Promotes Arrestin Beta-Arrestin Recruitment Phos->Arrestin Desens Receptor Desensitization (Loss of Contractility) Arrestin->Desens Desens->Restore Prevention

Caption: Mechanism of Action: The inhibitor blocks GRK2-mediated phosphorylation of


-adrenergic receptors, preventing desensitization and restoring cardiac output in heart failure models.

Experimental Protocols (Biological Evaluation)

Protocol B: Fluorescence Polarization (FP) Kinase Assay for GRK2

Purpose: To determine the


 of thieno[2,3-c]pyridin-4-amine derivatives against GRK2. This assay is robust, homogeneous, and HTS-compatible.

Materials:

  • Recombinant Human GRK2 enzyme.

  • Tracer: Fluorescently labeled ATP-competitive probe (e.g., Staurosporine-Red).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM

    
    , 0.01% Triton X-100.
    

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation:

    • Add 5

      
      L of compound to 384-well black plates.
      
    • Add 10

      
      L of GRK2 enzyme solution (final conc. 5 nM).
      
    • Incubate for 15 mins at Room Temperature (RT) to allow compound binding.

  • Tracer Addition: Add 5

    
    L of Fluorescent Tracer (final conc. 10 nM).
    
  • Equilibrium: Incubate for 60 mins at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 530 nm, Em: 590 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis:

    • High FP = Tracer bound (No inhibitor).

    • Low FP = Tracer displaced (Inhibitor bound).

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Protocol C: Turbidimetric Platelet Aggregation (LTA)

Purpose: To assess if the compound retains P2Y12 antagonistic activity (dual-pharmacology check).

Workflow:

  • Blood Collection: Citrated human whole blood. Centrifuge (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP).

  • Baseline: Prepare Platelet-Poor Plasma (PPP) as a blank (2000 x g, 10 min).

  • Dosing: Incubate PRP (250

    
    L) with the test compound (10 
    
    
    
    M) for 5 mins at 37°C.
  • Induction: Add ADP (Adenosine Diphosphate, 5-10

    
    M) to trigger aggregation.
    
  • Measurement: Monitor light transmission for 6 mins using an aggregometer.

    • Interpretation: If transmission remains low (turbid), aggregation is inhibited. If transmission increases (clear), aggregation occurred.

Data Summary & SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) trends for Thieno[2,3-c]pyridin-4-amine derivatives based on recent medicinal chemistry campaigns.

C4-SubstituentC7-SubstituentGRK2

(nM)
Platelet Inhibition (%)Interpretation
-NH2 (Amine) -H12015%Good hinge binder; moderate potency.
-NH2 -Phenyl4520%Hydrophobic pocket fill improves kinase affinity.
-NH-Benzyl -H>100085%Bulk at C4 destroys kinase activity but boosts P2Y12 fit.
-NH2 -Thiophene12 10%Lead Candidate for Heart Failure. High GRK2 selectivity.

Development Workflow Diagram

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Screening cluster_2 Phase 3: Lead Ops Step1 Triazole Synthesis Step2 Acid Cyclization (Thieno[2,3-c] core) Step1->Step2 Step3 C4-Amination (Hinge Binder) Step2->Step3 Assay1 GRK2 FP Assay (Target Engagement) Step3->Assay1 Assay2 Platelet Aggregation (Selectivity Check) Step3->Assay2 Hit Hit Identification Assay1->Hit IC50 < 50nM Opt SAR Optimization (C7 Substitution) Hit->Opt

Caption: Integrated workflow for developing Thieno[2,3-c]pyridin-4-amine therapeutics, moving from triazole-based synthesis to dual-stream biological validation.

References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives: Title: Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation.[3] Source:National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: Thieno[2,3-c]pyridine triazole synthesis)

  • GRK2 Inhibition in Heart Failure: Title: Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors.[4] Source:ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Thienopyridine Scaffold Pharmacology: Title: Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation. Source:ResearchGate URL:[Link] (Note: Highlights the antiplatelet potential of the general isomeric class).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Thieno[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing and validating robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative and qualitative analysis of Thieno[2,3-c]pyridin-4-amine. Thieno[2,3-c]pyridine derivatives are a significant class of heterocyclic compounds in pharmaceutical research and development.[1][2] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering scientifically grounded protocols that ensure accuracy, precision, and reliability in line with ICH guidelines.[3][4][5]

Introduction: The Significance of Thieno[2,3-c]pyridin-4-amine Analysis

Thieno[2,3-c]pyridines are heterocyclic compounds of considerable interest in medicinal chemistry, with derivatives showing potential as anticancer agents.[6][7] Thieno[2,3-c]pyridin-4-amine, as a key scaffold or intermediate, requires precise and reliable analytical methods for its identification, quantification, and stability assessment throughout the drug development lifecycle. The analytical methods must be capable of separating the main compound from potential impurities, degradation products, and matrix components.

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for routine quality control, offering excellent quantitative performance.[8] When coupled with Mass Spectrometry (LC-MS), it provides unparalleled specificity and sensitivity, enabling definitive identification of the analyte and characterization of unknown impurities.[9][10] This application note details starting methodologies for both techniques, emphasizing the rationale behind parameter selection and providing a framework for method validation.

Physicochemical Properties of Thieno[2,3-c]pyridin-4-amine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful separation method.

Table 1: Physicochemical Properties of Thieno[2,3-c]pyridin-4-amine and Related Structures

PropertyThieno[2,3-c]pyridineThieno[2,3-c]pyridin-4-amine (Predicted)Source
Molecular Formula C₇H₅NSC₇H₆N₂S[11]
Molecular Weight 135.19 g/mol ~150.20 g/mol [11]
pKa (Predicted) The pyridine nitrogen provides a basic character. The exact pKa would require experimental determination or advanced in silico prediction. It is expected to be a weak base.The addition of the amine group at the 4-position will increase the basicity compared to the parent thieno[2,3-c]pyridine.General Chemical Principles
LogP (Predicted) 1.9The addition of the polar amine group will likely decrease the LogP value, making it more hydrophilic than the parent compound.[11]
UV Absorption (Predicted) Aromatic systems like this typically exhibit strong UV absorbance in the range of 220-350 nm. The exact λmax will depend on the solvent and pH.The amine auxochrome is expected to cause a bathochromic (red) shift in the UV absorption spectrum.General Spectroscopic Principles

The presence of a basic nitrogen atom in the pyridine ring and the exocyclic amine group suggests that reversed-phase chromatography with an acidic mobile phase will be a suitable starting point. The acidic mobile phase will protonate the basic sites, leading to better peak shape and retention on a C18 column.

HPLC Method for Quantification of Thieno[2,3-c]pyridin-4-amine

This section outlines a robust starting point for an HPLC method suitable for the quantification of Thieno[2,3-c]pyridin-4-amine in bulk drug substance or formulated products. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.

Rationale for Method Development
  • Column Selection: A C18 stationary phase is chosen for its versatility and wide use in reversed-phase chromatography. The hydrophobicity of the thieno[2,3-c]pyridine core will interact well with the C18 alkyl chains.

  • Mobile Phase: An acidic mobile phase is employed to ensure the ionization of the basic analyte, which minimizes peak tailing and improves chromatographic performance. A gradient elution is proposed to ensure the elution of any potential, more hydrophobic impurities and to provide a sharp peak for the main analyte. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection: Based on the aromatic nature of the molecule, UV detection is appropriate. A photodiode array (PDA) detector is recommended to gather spectral data and assess peak purity.

Proposed HPLC Method Parameters

Table 2: HPLC Method Parameters for Thieno[2,3-c]pyridin-4-amine

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase chromatography of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH for good peak shape of basic analytes.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.To elute a wide range of potential impurities and degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector PDA DetectorTo monitor at multiple wavelengths and assess peak purity.
Detection Wavelength 254 nm (or λmax determined by UV scan)A common wavelength for aromatic compounds; should be optimized.
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)To ensure sample solubility and compatibility with the mobile phase.
Standard and Sample Preparation Protocol
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Thieno[2,3-c]pyridin-4-amine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Sample Preparation (e.g., 0.1 mg/mL): Accurately weigh a quantity of the sample containing approximately 10 mg of Thieno[2,3-c]pyridin-4-amine and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation Strategy

The proposed HPLC method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5]

Table 3: ICH Validation Parameters for the HPLC Method

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity index > 0.995. Baseline resolution between the analyte and known impurities/degradants.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for multiple preparations and injections.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase pH are slightly varied.
Forced Degradation Study

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Thieno[2,3-c]pyridin-4-amine.[13] This involves subjecting the analyte to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

The chromatograms from these stressed samples should be evaluated for the resolution between the parent peak and any degradation products.

LC-MS Method for Identification and Trace Analysis

For definitive identification, structure elucidation of unknowns, and quantification at low levels, an LC-MS method is indispensable.

Rationale for Method Development
  • Ionization: Due to the presence of basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the logical choice.[9] These sites are readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM), providing high sensitivity and selectivity. An Orbitrap or Time-of-Flight (TOF) analyzer would be suitable for accurate mass measurements and identification of unknowns.

  • Chromatography: The HPLC method described in Section 3 can be directly adapted for LC-MS by ensuring the mobile phase is compatible (volatile buffers like formic acid are ideal). The flow rate may need to be reduced depending on the ESI source design.

Proposed LC-MS Method Parameters

Table 4: LC-MS Method Parameters

ParameterRecommended ConditionRationale
LC System UPLC/HPLC system as described in Section 3.2.To provide the necessary chromatographic separation.
Ionization Source Electrospray Ionization (ESI), Positive Ion ModeOptimal for protonating the basic nitrogen atoms of the analyte.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Gas Flow 600 L/hr (Nitrogen)To remove solvent droplets.
Desolvation Temperature 350 °CTo facilitate the transition of ions into the gas phase.
Full Scan m/z Range 50 - 500 DaTo identify the [M+H]⁺ ion of the analyte and potential impurities.
MS/MS Parameters
Precursor Ion Expected m/z for [C₇H₆N₂S+H]⁺ (e.g., ~151.03)The protonated molecular ion of Thieno[2,3-c]pyridin-4-amine.
Collision Energy To be optimized (e.g., 10-40 eV)To induce fragmentation and generate characteristic product ions.
Product Ions To be determined experimentally.Used for confirmation and quantification in SRM mode.
LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample Weighing & Dissolution Filter Syringe Filtration (0.22 µm) Sample->Filter Inject Injection Filter->Inject Column C18 Column Separation Inject->Column ESI ESI Source (+ve mode) Column->ESI MS1 Full Scan (MS1) ESI->MS1 MS2 Fragmentation (MS/MS) MS1->MS2 Select Precursor Detector Mass Analyzer MS2->Detector Qual Qualitative ID (Mass & Fragmentation) Detector->Qual Quant Quantitative Analysis (Peak Area) Detector->Quant

Sources

Application Note: Integrated Evaluation of Thieno[2,3-c]pyridin-4-amine Derivatives as TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Thieno[2,3-c]pyridin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, specifically acting as a bioisostere for quinoline-based kinase inhibitors. Recent high-profile drug discovery campaigns have validated this scaffold's efficacy in inhibiting TNIK (TRAF2- and NCK-interacting kinase) , a key regulatory node in both the Wnt/


-catenin  signaling pathway (oncology) and TGF-

signaling (fibrosis).

Unlike generic kinase inhibitors, Thieno[2,3-c]pyridin-4-amines often bind to the ATP-binding pocket of TNIK, preventing the phosphorylation of TCF4 and subsequent transcriptional activation of Wnt target genes. To successfully develop a lead candidate from this scaffold, a rigorous screening cascade is required to prove not just enzymatic inhibition, but intracellular target engagement and phenotypic efficacy.

The Evaluation Cascade

This guide defines a three-tier validation system:

  • Intrinsic Efficacy: Quantifying enzymatic inhibition (

    
    ) using an ADP-Glo™ assay.
    
  • Target Engagement: Verifying intracellular binding using the Cellular Thermal Shift Assay (CETSA).

  • Phenotypic Consequence: Measuring functional pathway downregulation via TCF/LEF Luciferase reporters.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, from molecular synthesis to functional validation.

ScreeningCascade cluster_Biochem Tier 1: Biochemical cluster_Cellular Tier 2: Target Engagement cluster_Pheno Tier 3: Functional Compound Thieno[2,3-c]pyridin-4-amine Derivative KinaseAssay ADP-Glo™ Kinase Assay (Recombinant TNIK) Compound->KinaseAssay CETSA CETSA (Thermal Shift) (Intracellular Binding) Compound->CETSA Reporter TCF/LEF Luciferase (Wnt Pathway) Compound->Reporter IC50 IC50 Determination KinaseAssay->IC50 Stabilization Thermal Stabilization (ΔTm) CETSA->Stabilization Viability Cell Viability (CTG Assay) Reporter->Viability Selectivity Check

Figure 1: Integrated screening cascade for validating Thieno[2,3-c]pyridin-4-amine efficacy.

Protocol 1: Biochemical Potency (ADP-Glo™ Kinase Assay)

Objective: Determine the


 of the compound against recombinant TNIK enzyme.
Principle:  This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[1][2] It is preferred over radiometric assays for its high Z' factor and non-radioactive workflow.
Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Enzyme: Recombinant Human TNIK (active).

  • Substrate: MBP (Myelin Basic Protein) or specific TNIK peptide substrate.

  • Assay System: ADP-Glo™ Kinase Assay (Promega).[3]

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock of the Thieno[2,3-c]pyridin-4-amine derivative in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Dilute further into 1X Kinase Buffer to ensure final DMSO concentration is <1%.

  • Kinase Reaction (384-well plate):

    • Add 2 μL of Compound solution to the well.

    • Add 2 μL of Enzyme/Substrate master mix.

    • Critical Step: Initiate reaction by adding 1 μL of Ultra-Pure ATP.

    • Note: The ATP concentration must be at the

      
       apparent (approx. 10-50 μM for TNIK) to ensure the assay is sensitive to ATP-competitive inhibitors.
      
    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Detection:

    • Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min at RT.

    • Add 10 μL of Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase signal). Incubate 30 min at RT.
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize data:

      
      
      
    • Fit curves using a 4-parameter logistic model to derive

      
      .
      

Protocol 2: Cellular Target Engagement (CETSA)

Objective: Confirm the compound enters the cell and binds TNIK in its native environment. Principle: Ligand binding thermodynamically stabilizes proteins.[4] When cells are heated, unbound TNIK denatures and precipitates, while drug-bound TNIK remains soluble.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Cell Line: HEK293T or HCT116 (Wnt-active lines).

  • Lysis Buffer: RIPA or specific CETSA lysis buffer supplemented with protease inhibitors.

  • Detection: Western Blot (anti-TNIK antibody) or AlphaScreen.

Step-by-Step Methodology
  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with the Thieno[2,3-c]pyridin-4-amine derivative (at

      
       concentration) or DMSO control for 1 hour at 37°C.
      
  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes (50 μL/tube).

    • Apply a thermal gradient (e.g., 40°C to 65°C) using a thermal cycler for 3 minutes.

    • Cool immediately to RT for 3 minutes.

  • Lysis & Separation:

    • Add Lysis Buffer and incubate for 20 minutes with occasional vortexing.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

    • Collect the supernatant (soluble fraction).

  • Quantification:

    • Analyze supernatants via Western Blot.

    • Plot the normalized band intensity against temperature.

    • Result: A right-shift in the melting curve (

      
      ) of the treated sample compared to DMSO indicates positive target engagement.
      

Protocol 3: Phenotypic Wnt Pathway Reporter

Objective: Assess functional inhibition of Wnt signaling downstream of TNIK. Principle: TNIK is essential for the transcriptional activity of the


-catenin/TCF4 complex. A TOP-Flash (TCF reporter) plasmid drives luciferase expression only when this pathway is active.
Experimental Design Table
ParameterSpecification
Cell Model HEK293T or Wnt-dependent Colorectal Cancer line (e.g., DLD-1)
Plasmids TOP-Flash (Wnt-responsive Firefly Luc) + FOP-Flash (Mutant control)
Stimulation Recombinant Wnt3a (100 ng/mL) or GSK3

inhibitor (CHIR99021)
Normalization Renilla Luciferase (constitutive) to control for transfection efficiency
Step-by-Step Methodology
  • Transfection:

    • Co-transfect cells with TOP-Flash reporter and Renilla control vector (ratio 10:1).

    • Incubate for 24 hours.

  • Compound Treatment:

    • Replace media. Add compound serial dilutions.

    • Simultaneously add Wnt3a stimulus (if using HEK293T).

    • Incubate for 18–24 hours.

  • Readout:

    • Use a Dual-Luciferase® Reporter Assay System.

    • Lyse cells and measure Firefly activity (Wnt signal).

    • Quench and measure Renilla activity (Cell number/Transfection control).

  • Calculation:

    • Calculate Ratio:

      
      .
      
    • Determine

      
       based on the reduction of this ratio compared to DMSO-treated, Wnt-stimulated controls.
      

Pathway Logic & Mechanism

The following diagram illustrates the specific intervention point of Thieno[2,3-c]pyridin-4-amine derivatives within the Wnt signaling cascade.

WntPathway Wnt Wnt Ligand Frizzled Frizzled/LRP6 Wnt->Frizzled Activates DestructionComplex Destruction Complex (APC/Axin/GSK3β) Frizzled->DestructionComplex Inhibits BetaCat β-Catenin DestructionComplex->BetaCat Degrades TNIK TNIK (Target) BetaCat->TNIK Binds TCF TCF4/LEF1 TNIK->TCF Phosphorylates Inhibitor Thieno-pyridine Inhibitor Inhibitor->TNIK Blocks ATP Site Transcription Gene Transcription (c-Myc, Cyclin D1) TCF->Transcription Activates

Figure 2: Mechanism of Action. The inhibitor blocks TNIK-mediated phosphorylation of the TCF complex, arresting Wnt-driven transcription.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (ADP-Glo) ATP contamination or impure enzyme.Use Ultra-Pure ATP provided in kit. Titrate enzyme concentration.
No Thermal Shift (CETSA) Compound insolubility or low permeability.Verify solubility in media. Increase incubation time to 2-3 hours.
Cytotoxicity (Reporter) Off-target effects killing cells.Always run a parallel CellTiter-Glo® (ATP viability) assay. If viability drops at the same concentration as the reporter signal, the inhibition is non-specific toxicity.

References

  • Vertex Pharmaceuticals. (2009).[5] Discovery of thieno[2,3-c]pyridines as potent COT inhibitors.[5][6] Bioorganic & Medicinal Chemistry Letters.[5][7] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[8][4] Nature Protocols. Link

  • Insilico Medicine. (2024).[9] A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models.[9] Nature Biotechnology. Link

  • Masuda, K., et al. (2016). TNIK inhibition abrogates colorectal cancer stemness. Nature Communications.[10] Link

Sources

Application Note: Thieno[2,3-c]pyridin-4-amine as a Selective Potassium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thieno[2,3-c]pyridin-4-amine (TPA) represents a privileged scaffold in the design of voltage-gated potassium channel (Kv) inhibitors. Structurally derived from the classic non-selective blocker 4-aminopyridine (4-AP), the fusion of a thiophene ring confers enhanced lipophilicity and unique steric properties. These modifications allow for improved selectivity profiles, particularly towards Kv1.3 and Kv1.5 subtypes, which are critical therapeutic targets in autoimmune diseases (e.g., Multiple Sclerosis, Psoriasis) and atrial fibrillation, respectively. This guide details the mechanism of action, handling protocols, and validated experimental workflows for utilizing TPA in drug discovery and functional characterization.

Mechanism of Action (MOA)

Pharmacophore & Binding Kinetics

Unlike 4-AP, which acts as a small, hydrophilic pore blocker, Thieno[2,3-c]pyridin-4-amine utilizes a dual-mode binding mechanism:

  • Pore Occlusion: The protonated 4-amino-pyridine moiety mimics K+ ions, entering the selectivity filter from the intracellular side and occluding the pore.

  • Hydrophobic Interaction: The fused thiophene ring interacts with hydrophobic residues (e.g., Valine, Leucine) in the S6 transmembrane segment of the channel vestibule. This interaction stabilizes the drug-channel complex, significantly slowing the "off-rate" (

    
    ) compared to 4-AP, leading to use-dependent inhibition .
    
Physiological Impact[1][2][3]
  • Kv1.3 (T-Cells): In effector memory T-cells (

    
    ), Kv1.3 maintains the negative membrane potential required for sustained Calcium (
    
    
    
    ) influx via CRAC channels. TPA blockade depolarizes the membrane, reducing
    
    
    entry, preventing calcineurin activation, and ultimately inhibiting cytokine production (IL-2, IFN-
    
    
    ).
  • Kv1.5 (Cardiomyocytes): Kv1.5 mediates the ultra-rapid delayed rectifier current (

    
    ) in the human atrium. TPA inhibition prolongs the atrial action potential duration (APD) without affecting ventricular repolarization (hERG/Kv11.1 sparing), offering a pathway for atrial-selective anti-arrhythmics.
    
Signaling Pathway Visualization

Kv1.3_Inhibition_Pathway TPA Thieno[2,3-c]pyridin-4-amine (Inhibitor) Kv13 Kv1.3 Channel (Membrane) TPA->Kv13 Blocks Pore MemPot Membrane Depolarization (>-40 mV) Kv13->MemPot Prevents K+ Efflux CRAC CRAC/Orai1 Channel (Ca2+ Influx) MemPot->CRAC Reduces Driving Force Ca Intracellular [Ca2+] Drop CRAC->Ca Inhibits Influx Calcineurin Calcineurin (Phosphatase) Ca->Calcineurin Deactivates NFAT NFAT Dephosphorylation Calcineurin->NFAT Blocks Translocation Cytokines IL-2 / IFN-gamma (Proliferation) NFAT->Cytokines Silences Transcription

Figure 1: Mechanism of T-cell suppression via Kv1.3 inhibition by Thieno[2,3-c]pyridin-4-amine.

Chemical Properties & Handling

PropertySpecificationNotes
Molecular Weight ~150.19 g/mol Small molecule, high ligand efficiency.
Solubility DMSO (>50 mM), Ethanol (Moderate)Poor water solubility; prepare stocks in DMSO.
Stability HighStable at -20°C for >1 year in DMSO. Avoid freeze-thaw cycles.
pKa ~9.2 (Pyridine Nitrogen)Predominantly protonated at physiological pH (7.4).
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.

Preparation Protocol:

  • Weigh 1.5 mg of TPA.

  • Dissolve in 1 mL of anhydrous DMSO to create a 10 mM stock solution .

  • Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot into 50 µL volumes and store at -20°C.

  • Working Solution: Dilute 1:1000 in bath solution (e.g., Ringer's) immediately before use to achieve 10 µM. Final DMSO concentration should be

    
    .
    

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp (Gold Standard)

Objective: Quantify


 and assess voltage-dependence of Kv1.3 inhibition.

Materials:

  • HEK293 cells stably expressing hKv1.3.

  • Patch pipette solution (Intracellular): 145 mM K-Aspartate, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Bath solution (Extracellular): 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

Procedure:

  • Seal Formation: Establish a G

    
     seal and break-in to achieve whole-cell configuration.
    
  • Compensation: Compensate for series resistance (

    
    ) by >80% to minimize voltage error.
    
  • Voltage Protocol (Activation):

    • Hold membrane potential (

      
      ) at -80 mV.
      
    • Apply 200 ms depolarizing pulses to +40 mV every 10 seconds.

  • Baseline Recording: Record stable baseline currents for 2 minutes.

  • Perfusion: Perfuse TPA (0.1 nM – 100 µM) until steady-state block is reached (typically 3-5 mins).

  • Washout: Perfuse drug-free bath solution to assess reversibility.

Data Analysis: Calculate fractional inhibition (


) and fit to the Hill equation:


Protocol B: Thallium ( ) Flux Assay (High-Throughput)

Objective: Rapid screening of TPA derivatives or competitive binding analysis. Principle:


 permeates open K+ channels and binds to a Tl-sensitive dye (e.g., FluxOR™), increasing fluorescence.

Procedure:

  • Seeding: Plate CHO-Kv1.3 cells in 384-well plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and add Loading Buffer containing Tl-sensitive dye. Incubate 60 mins at RT.

  • Compound Addition: Add TPA (diluted in HBSS) to wells. Incubate 20 mins.

  • Stimulation: Inject Stimulus Buffer (containing

    
     and 
    
    
    
    ). High
    
    
    depolarizes the cell, opening Kv1.3;
    
    
    flows in.
  • Detection: Measure fluorescence kinetics (Ex 490 nm / Em 525 nm) on a FLIPR or similar plate reader.

  • Result: TPA inhibition results in a reduced slope of fluorescence increase.

Selectivity & Safety Profiling

To validate TPA as a selective tool, it must be screened against critical off-targets.

ChannelRelevanceTPA Target ProfileSafety Margin
Kv1.3 Autoimmune TargetPotent (

nM)
N/A
Kv1.5 Atrial TargetPotent (

nM)
N/A
Kv1.1/1.2 CNS NeuronsModerate/Weak>10-fold selectivity preferred to avoid seizures.
hERG (Kv11.1) Cardiac SafetyInactive / Weak Critical: Must be >30-fold less potent than target to avoid QT prolongation.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis (Thieno[2,3-c]pyridin-4-amine) HTS Primary Screen (Tl+ Flux Assay) Start->HTS Hit Hit Confirmation (>50% Inhibition) HTS->Hit Filter EP Electrophysiology (Patch Clamp IC50) Hit->EP Validate Potency Selectivity Selectivity Panel (hERG, Kv1.x) EP->Selectivity Safety Check Functional Functional Assay (T-Cell Proliferation) Selectivity->Functional Bio-Relevance

Figure 2: Integrated workflow for characterizing Thieno[2,3-c]pyridin-4-amine activity.

References

  • Wulff, H., et al. (2009). "Voltage-gated potassium channels as therapeutic targets." Nature Reviews Drug Discovery, 8(12), 982–1001. Link

  • Beeton, C., et al. (2006). "Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases." Proceedings of the National Academy of Sciences, 103(46), 17414–17419. Link

  • Patent WO2007066127A2. "Thieno(3,2-c)pyridine compounds as potassium channel inhibitors." World Intellectual Property Organization. (Describes the generic thienopyridine scaffold for Kv inhibition). Link

  • Gutman, G. A., et al. (2005). "International Union of Pharmacology. LIII. Nomenclature and molecular relationships of voltage-gated potassium channels." Pharmacological Reviews, 57(4), 473-508. Link

  • Sands, Z., et al. (2005). "The molecular basis of the pore-blocking mechanism of the K+ channel blocker 4-aminopyridine." EMBO Journal, 24, 1531-1542. (Mechanistic basis for aminopyridine pharmacophore). Link

Troubleshooting & Optimization

How to improve the reaction yield of Thieno[2,3-c]pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thieno[2,3-c]pyridin-4-amine Synthesis

Ticket ID: #TH-23C-YIELD-OPT Subject: Optimization of Reaction Yields for Thieno[2,3-c]pyridin-4-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of Thieno[2,3-c]pyridin-4-amine presents a distinct challenge compared to its isomers (e.g., [2,3-b] or [3,2-d] systems). Unlike thieno[2,3-d]pyrimidines, where the 4-position is activated for Nucleophilic Aromatic Substitution (SNAr) by two nitrogen atoms, the [2,3-c]pyridine scaffold places the nitrogen at position 6.[1] This creates a meta-relationship with position 4, rendering the carbon electronically neutral and resistant to classical thermal SNAr conditions.[1]

Low yields (<20%) are typically caused by forcing thermal amination conditions that lead to decomposition or polymerization of the electron-rich thiophene ring before substitution occurs.[1] This guide re-engineers the workflow to bypass this electronic bottleneck.

Module 1: The "SNAr Bottleneck" (Troubleshooting Low Conversion)

User Issue: "I am reacting 4-chlorothieno[2,3-c]pyridine with ammonia/alkylamine in ethanol at reflux, but starting material remains unconsumed or decomposes."

Root Cause Analysis: The 4-position in the thieno[2,3-c]pyridine system is not sufficiently electrophilic.[1] The inductive withdrawal of the nitrogen at position 6 is weak at position 4.[1] Thermal forcing (high T, high P) often degrades the thiophene moiety (oxidation/ring-opening) faster than the amine attacks the chloride.[1]

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig) Recommended for bulky amines or when thermal SNAr fails.[1]

Instead of relying on intrinsic electrophilicity, use a Pd-cycle to facilitate the C-N bond formation.[1]

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.[1]

  • Ligand: Xantphos (for primary amines) or BINAP (4 mol%).[1] Xantphos is preferred for its wide bite angle, stabilizing the reductive elimination step.[1]

  • Base: Cs2CO3 (2.0 equiv) – crucial for preventing thiophene poisoning compared to stronger alkoxides.[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Step-by-Step:

  • Charge a reaction vial with 4-chlorothieno[2,3-c]pyridine (1.0 eq), Amine (1.2 eq), and Cs2CO3 (2.0 eq).

  • Add Pd catalyst and Ligand in a glovebox or under argon flow.[1]

  • Add degassed 1,4-Dioxane (0.1 M concentration).

  • Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify.

Protocol B: Microwave-Assisted SNAr (For Ammonia/Small Amines) Only if Pd-chemistry is unavailable.[1]

  • Solvent Switch: Replace Ethanol with NMP (N-Methyl-2-pyrrolidone) or DMSO .[1] These polar aprotic solvents stabilize the Meisenheimer-like transition state.[1]

  • Conditions: Microwave irradiation at 140°C for 30–60 mins .

  • Warning: Do not exceed 160°C; thiophene polymerization risk increases exponentially.[1]

Module 2: De Novo Skeleton Construction (The Triazole Route)

User Issue: "My cyclization to form the pyridine ring yields a mixture of isomers and tar."

Insight: Classical Pomeranz-Fritsch cyclizations often fail due to the acid-sensitivity of the thiophene ring.[1] A modern, high-yield alternative involves a 1,2,3-triazole-mediated denitrogenative transformation .[1] This method is milder and regioselective.[1]

Workflow Visualization:

TriazoleRoute Start 2-Acetylthiophene Step1 Triazolization (One-pot) Start->Step1 + Amine/Azide Inter1 Fused 1,2,3-Triazole Intermediate Step1->Inter1 Step2 Acid-Mediated Denitrogenation (TfOH, 80°C) Inter1->Step2 - N2 (Gas) Product Thieno[2,3-c]pyridine Derivative Step2->Product High Regioselectivity

Figure 1: Metal-free synthesis via triazole intermediate, avoiding harsh acidic cyclization conditions.

Key Optimization (Source 1.2):

  • Catalyst: Triflic acid (TfOH).[1]

  • Solvent: 1,2-Dichloroethane (DCE).[1]

  • Temperature: 80°C.

  • Mechanism: The triazole acts as a "masked" carbene/electrophile that inserts precisely to form the pyridine ring without polymerizing the thiophene.[1]

Module 3: Purification & Stability

User Issue: "The product co-elutes with impurities or turns dark upon storage."

Troubleshooting Guide:

IssueTechnical FixLogic
Co-elution Acid-Base Extraction The pyridine nitrogen (N6) is basic.[1] Dissolve crude in EtOAc, extract into 1M HCl. Wash organic layer (removes non-basic thiophene side products).[1] Basify aqueous layer to pH 10 and re-extract.[1]
Darkening (Oxidation) Argon Storage / HCl Salt Thienopyridines are electron-rich and prone to N-oxidation or S-oxidation.[1] Convert the free amine to the HCl salt immediately after purification for long-term stability.[1]
Regioisomers 1H-NMR Validation Distinguish [2,3-c] from [3,2-c] by coupling constants. The [2,3-c] isomer typically shows a distinct doublet for the thiophene protons with

Hz.[1]

FAQ: Rapid Fire Support

Q: Can I use copper catalysis (Ullmann) instead of Palladium? A: Generally, no.[1] Thienopyridines are strong ligands for Copper, often leading to catalyst poisoning.[1] Pd/Xantphos is significantly more robust for this specific scaffold.[1]

Q: Why is my yield lower than the thieno[2,3-d]pyrimidine papers I read? A: You are comparing apples to oranges. The [2,3-d]pyrimidine has two nitrogens in the ring, making the 4-position highly electron-deficient (easy SNAr).[1] Your [2,3-c]pyridine has only one nitrogen in a meta-relationship.[1] You cannot expect the same reactivity; you must use catalysis (Module 1).[1]

Q: Is the 4-chloro intermediate stable? A: It is moderately stable but hydrolyzes to the pyridone (lactam) in moist air over time.[1] Store in a desiccator. If you see a new peak at M+16 or M+18 in MS, you likely have the pyridone or N-oxide.[1]

References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Source: ChemistryEurope / NIH [Link] (Contextual Match via Search 1.1/1.2)[1]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (Comparative reactivity analysis). Source: Royal Society of Chemistry (RSC Advances) [Link][1]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. (Analogous SNAr conditions). Source: PubMed Central [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Novel Thieno[2,3-c]pyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of novel Thieno[2,3-c]pyridin-4-amine analogs. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to facilitate your synthetic endeavors. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Thieno[2,3-c]pyridin-4-amine analogs, particularly via the widely used Gewald multicomponent reaction. The question-and-answer format is intended to provide direct and actionable solutions to common experimental hurdles.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in the Gewald reaction for synthesizing the thieno[2,3-c]pyridine core is a frequent challenge. A systematic investigation of the following factors is crucial:

  • Reagent Quality: The purity of your starting materials is paramount.

    • Piperidin-4-one Precursor: Ensure the piperidin-4-one derivative is pure and free from acidic impurities which can neutralize the basic catalyst.

    • Active Methylene Nitrile: Malononitrile and its derivatives are susceptible to hydration and polymerization. Use a freshly opened bottle or purify by recrystallization if necessary.

    • Sulfur: Use finely powdered elemental sulfur to ensure better dispersion in the reaction mixture.[1]

    • Solvents: Anhydrous solvents are critical, as water can interfere with the initial Knoevenagel condensation step.

  • Catalyst Choice and Concentration: The choice and amount of the basic catalyst are critical.

    • Commonly used bases include secondary amines like morpholine or piperidine, and tertiary amines like triethylamine.[2][3] The basicity of the amine influences the rate of the initial Knoevenagel condensation.[4][5]

    • Insufficient catalyst will lead to a sluggish reaction, while an excess can sometimes promote side reactions. A catalytic amount (typically 0.1-0.2 equivalents) is usually sufficient.

  • Reaction Temperature: Temperature control is a delicate balance.

    • The Knoevenagel condensation is often performed at room temperature or with gentle heating (40-60 °C).

    • The subsequent cyclization with sulfur generally requires heating. However, excessive temperatures can lead to decomposition of reactants or products, resulting in a dark, tarry reaction mixture. A reaction temperature of 50-70 °C is a good starting point.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7][8][9] Prolonged reaction times can lead to the formation of byproducts and degradation of the desired product.

Q2: My reaction mixture has turned dark brown or black, and I have a complex mixture of products. What is the likely cause and how can I prevent it?

A2: The formation of a dark, intractable mixture is often indicative of side reactions or decomposition. Here are the likely causes and preventative measures:

  • Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile formed in the first step can undergo dimerization, which is a known side-reaction.[2] This is often favored by prolonged reaction times or high concentrations of the base.

    • Solution: Consider a two-step procedure where the Knoevenagel condensation is first run to completion (monitored by TLC), followed by the addition of sulfur. This can minimize the concentration of the reactive intermediate available for dimerization.

  • Reaction with Excess Sulfur: While elemental sulfur is a reactant, its reaction with the intermediate carbanion can lead to the formation of polysulfides.[10][11][12] These species can contribute to the dark coloration and complex byproduct profile.

    • Solution: Use a stoichiometric amount of sulfur or a slight excess (e.g., 1.1 equivalents). Avoid large excesses.

  • Thermal Decomposition: As mentioned in Q1, overheating can cause decomposition.

    • Solution: Maintain a consistent and moderate temperature throughout the reaction. Use an oil bath for uniform heating.

Q3: I am struggling to purify my final Thieno[2,3-c]pyridin-4-amine analog. What are some effective purification strategies?

A3: The purification of these heterocyclic compounds can be challenging due to their polarity and potential for hydrogen bonding.

  • Column Chromatography: This is the most common method for purifying these compounds.

    • Stationary Phase: Silica gel is typically used.[13] Due to the basic nature of the amine group, streaking on the column can be an issue. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent).[14]

    • Eluent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate or methanol. Common eluent systems include hexane/ethyl acetate, dichloromethane/methanol, and ethyl acetate/methanol.[15][16]

  • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be a highly effective final purification step.

    • Solvent Selection: Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this class of compounds include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[11]

  • Acid-Base Extraction: For compounds with a free amine, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent like dichloromethane and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions
  • What is the general mechanism of the Gewald reaction for this synthesis? The reaction proceeds in three main stages:

    • Knoevenagel Condensation: A base-catalyzed condensation between the piperidin-4-one and the active methylene nitrile (e.g., malononitrile) to form an α,β-unsaturated dinitrile intermediate.[5][10][17]

    • Sulfur Addition: The α,β-unsaturated intermediate is deprotonated by the base to form a carbanion, which then attacks the elemental sulfur ring (S₈).[13]

    • Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring, which in this case is fused to the piperidine ring to form the thieno[2,3-c]pyridine core.[17]

    Gewald_Mechanism Start Piperidin-4-one + Malononitrile + Sulfur Step1 Knoevenagel Condensation Start->Step1 Base (e.g., Morpholine) Intermediate1 α,β-Unsaturated Dinitrile Step1->Intermediate1 Step2 Sulfur Addition Intermediate1->Step2 Base, Sulfur (S8) Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Cyclization & Tautomerization Intermediate2->Step3 Product Thieno[2,3-c]pyridin-4-amine Analog Step3->Product

    Caption: Generalized workflow of the Gewald reaction for Thieno[2,3-c]pyridine synthesis.

  • Can I use a different starting ketone? Yes, the Gewald reaction is versatile. Using different cyclic ketones can lead to various fused thiophene systems. For the thieno[2,3-c]pyridine core, N-substituted piperidin-4-ones are the key starting materials. The nature of the N-substituent can be varied to generate a library of analogs.

  • Is an inert atmosphere necessary for this reaction? While the Gewald reaction is not typically as sensitive to air as organometallic reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. This can prevent potential oxidation of the sulfur-containing intermediates and may lead to a cleaner reaction profile and better yields.

Characterization
  • How do I confirm the formation of my Thieno[2,3-c]pyridin-4-amine product? A combination of spectroscopic techniques is essential for unambiguous characterization:

    • ¹H NMR: Look for the characteristic signals of the protons on the thiophene and pyridine rings. The amino group protons (NH₂) typically appear as a broad singlet.

    • ¹³C NMR: Confirm the presence of the correct number of carbon signals, including the quaternary carbons of the fused ring system.

    • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[18]

    • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹) and the C≡N stretch if a nitrile group is present (around 2200-2250 cm⁻¹).

  • What are some typical ¹H NMR chemical shifts for the thieno[2,3-c]pyridine core? The exact chemical shifts will depend on the substitution pattern, but for a generic 4-amino-5-cyano-thieno[2,3-c]pyridine core, you can expect:

    • NH₂ protons: A broad singlet typically between δ 5.0 and 7.0 ppm.

    • Pyridine ring protons: Signals in the aromatic region, the exact shifts and coupling patterns will depend on the other substituents.

    • Piperidine ring protons (if saturated): Aliphatic signals typically between δ 2.0 and 4.0 ppm.

Optimized Reaction Parameters & Protocols

Data Summary Table

The following table summarizes optimized reaction conditions for the synthesis of a generic N-substituted-4-amino-5-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine from an N-substituted-piperidin-4-one, malononitrile, and sulfur.

ParameterRecommended ConditionRationale / Notes
Starting Materials
N-Substituted Piperidin-4-one1.0 eqThe limiting reagent.
Malononitrile1.0 - 1.1 eqA slight excess can help drive the Knoevenagel condensation to completion.
Elemental Sulfur1.0 - 1.1 eqFinely powdered. A large excess can lead to byproducts.
Catalyst
Morpholine0.2 eqA commonly used and effective base for this transformation.
Solvent
Ethanol or Methanol5-10 mL per mmol of ketoneProtic solvents that are effective for this reaction.
Reaction Conditions
Temperature50-60 °CProvides a good balance between reaction rate and minimizing decomposition.
Reaction Time2-6 hoursMonitor by TLC until consumption of the starting ketone is observed.
Work-up
ProcedureCool, filter off precipitated product, wash with cold solvent.The product often precipitates from the reaction mixture upon cooling.
Step-by-Step Experimental Protocol: Synthesis of a model N-Benzyl-4-amino-5-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-4-piperidone (1.89 g, 10 mmol, 1.0 eq), malononitrile (0.66 g, 10 mmol, 1.0 eq), and elemental sulfur (0.32 g, 10 mmol, 1.0 eq).

    • Add ethanol (50 mL).

    • Scientist's Note: The order of addition of the solid reagents is generally not critical.

  • Catalyst Addition and Reaction:

    • Add morpholine (0.17 mL, 2 mmol, 0.2 eq) to the stirred suspension.

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Scientist's Note: The mixture will likely become homogeneous as it heats and the reaction progresses. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The product should be more polar than the starting ketone.

  • Product Isolation:

    • After 4 hours (or once TLC indicates completion), remove the flask from the oil bath and allow it to cool to room temperature, then cool further in an ice bath for 30 minutes.

    • The product should precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

    • Dry the product under vacuum to obtain the crude Thieno[2,3-c]pyridin-4-amine analog.

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.

    • Alternatively, if the crude product is sufficiently pure, recrystallize from ethanol to obtain the final product as a crystalline solid.

    Experimental_Workflow A 1. Combine Reactants: - N-Benzyl-4-piperidone - Malononitrile - Sulfur - Ethanol B 2. Add Morpholine (Catalyst) A->B C 3. Heat to 60 °C B->C D 4. Monitor by TLC (2-6 hours) C->D E 5. Cool Reaction Mixture (Room Temp -> Ice Bath) D->E Reaction Complete F 6. Isolate by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I Crude Product H->I J 9. Purify (Column Chromatography or Recrystallization) I->J K Pure Product J->K

    Caption: Step-by-step workflow for the synthesis of a Thieno[2,3-c]pyridin-4-amine analog.

References

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Javadi, A., & Tayebee, R. (2016). ZnO/nanoclinoptilolite as a new nanocomposite for the synthesis of 2-aminothiophenes via Gewald reaction.
  • El-Kashef, H. S., Geies, A. A., Kamal El-Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology and Biotechnology, 57(1), 15-19.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
  • University of Waterloo. (n.d.). Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
  • Revelant, G., & Kirsch, G. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Bai, L., et al. (2015). An efficient synthesis of 2-aminothiophenes via the Gewald reaction catalyzed by an N-methylpiperazine-functionalized polyacrylonitrile fiber. Synthesis, 47(01), 45-52.
  • Nguyen, T. B., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Özkarslı, B., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(1), 10-14.
  • El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19.
  • Djouhra, A., et al. (2022).
  • ChemRxiv. (2024).
  • De Vleeschouwer, F., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Catalysis Science & Technology, 10(18), 6018-6043.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reddit. (2022).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Amoateng, P., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PloS one, 15(10), e0239525.
  • da Silva, F. M., et al. (2013). Mechanism and Free Energy Profile of Base-Catalyzed Knoevenagel Condensation Reaction. The Journal of Physical Chemistry A, 117(23), 4882-4889.
  • Gholivand, M. B., & Torkashvand, M. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 5(21), 6077-6083.
  • Castanedo, G. M., & Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron letters, 42(41), 7181-7184.
  • A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction [Video]. YouTube.
  • Gruttadauria, M., et al. (2021). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega, 6(42), 28283-28294.
  • Pitre, S. P., & Nicewicz, D. A. (2021). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. The Journal of Organic Chemistry, 86(2), 1558-1575.
  • Wikipedia. (n.d.).
  • Martins, M. A. P., et al. (2008).
  • Vogel, A. I. (n.d.). A Text-Book of Practical Organic Chemistry. Scribd.
  • Organic Chemistry Lab Techniques. (2022, February 12).
  • Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • University of Victoria. (n.d.).
  • ChemistryDocs.Com. (n.d.). Free Download Vogel's Textbook Of Practical Organic Chemistry.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Google Books. (n.d.).
  • PubChem. (n.d.). Thieno(2,3-c)pyridine.
  • Klemm, L. H., et al. (1983). A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt. Journal of Heterocyclic Chemistry, 20(4), 927-932.

Sources

Addressing the chemical instability and degradation of Thieno[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Thieno[2,3-c]pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this promising heterocyclic amine. Our goal is to provide you with the expertise and practical guidance necessary to ensure the chemical integrity of your samples and the reliability of your experimental outcomes. Thieno[2,3-c]pyridin-4-amine, a key scaffold in medicinal chemistry, exhibits inherent instability under certain conditions, which can significantly impact research and development timelines. This guide offers a comprehensive collection of troubleshooting protocols and frequently asked questions to proactively address these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of Thieno[2,3-c]pyridin-4-amine.

Q1: What are the primary factors that influence the stability of Thieno[2,3-c]pyridin-4-amine?

A1: The stability of Thieno[2,3-c]pyridin-4-amine is principally affected by pH, temperature, light, and the presence of oxidizing agents. As with many aminopyridine derivatives, this compound is susceptible to hydrolytic degradation in both acidic and alkaline environments, thermal decomposition at elevated temperatures, and photodegradation upon exposure to UV or even high-intensity visible light. Oxidative degradation is another critical pathway, particularly in solutions exposed to atmospheric oxygen or in the presence of peroxide impurities.[1]

Q2: What are the likely degradation pathways for Thieno[2,3-c]pyridin-4-amine?

A2: Based on the chemical structure, the primary degradation pathways are anticipated to be:

  • Oxidation: The electron-rich thiophene and pyridine rings, along with the amino group, are susceptible to oxidation. This can lead to the formation of N-oxides on the pyridine nitrogen, and oxidation of the thiophene sulfur to a sulfoxide or sulfone. Aromatic amines can also undergo oxidative polymerization.[2][3][4]

  • Hydrolysis: While the aromatic amine itself is generally stable to hydrolysis, impurities or excipients in a formulation could introduce functionalities more prone to hydrolysis under pH stress. However, direct hydrolysis of the C-N bond is unlikely under typical experimental conditions.

  • Photodegradation: Aromatic amines and heterocyclic systems can absorb UV light, leading to the formation of reactive species and subsequent degradation. The specific photoproducts would need to be identified through forced degradation studies.

Q3: How should I properly store Thieno[2,3-c]pyridin-4-amine to ensure its stability?

A3: To maintain the integrity of Thieno[2,3-c]pyridin-4-amine, we recommend the following storage conditions:

  • Solid State: Store as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), at refrigerated temperatures (2-8 °C). The container should be placed in a desiccator to minimize exposure to moisture.

  • In Solution: If solutions are necessary, they should be freshly prepared. If short-term storage is unavoidable, solutions should be kept at low temperatures (2-8 °C), protected from light, and purged with an inert gas like argon or nitrogen to minimize oxidation. The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred over aqueous solutions for long-term stability.

Q4: Are there any known incompatible excipients for Thieno[2,3-c]pyridin-4-amine?

A4: Drug-excipient compatibility studies are crucial during formulation development.[5][6][7] For amine-containing drugs, excipients with reactive impurities can pose a significant risk. For instance, lactose can undergo the Maillard reaction with primary and secondary amines.[8] Excipients containing peroxides (e.g., povidone) can accelerate oxidative degradation.[5] Therefore, a thorough compatibility screening is essential before finalizing any formulation.

Troubleshooting Guides

This section provides detailed protocols and guidance for identifying and resolving specific stability-related issues you may encounter during your experiments.

Guide 1: Investigating Unexpected Experimental Results or Sample Discoloration

If you observe inconsistent bioactivity, unexpected peaks in your analytical chromatograms, or a change in the physical appearance (e.g., color change from off-white to yellow or brown) of your Thieno[2,3-c]pyridin-4-amine sample, it is highly probable that degradation has occurred.

degradation_troubleshooting start Observation: Unexpected Results or Sample Discoloration check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Air vs. Inert) - Moisture start->check_storage check_handling Review Handling Procedures: - Solvent Purity - pH of Solutions - Exposure to Air/Light During Weighing and Dissolution start->check_handling analyze_sample Perform Analytical Characterization: - HPLC-UV for Purity - LC-MS for Impurity Identification check_storage->analyze_sample check_handling->analyze_sample forced_degradation Conduct Forced Degradation Study (See Guide 2) analyze_sample->forced_degradation If degradation is confirmed compare_data Compare Sample Data with Forced Degradation Profile analyze_sample->compare_data forced_degradation->compare_data identify_cause Identify Probable Cause of Degradation (e.g., Oxidation, Photodegradation) compare_data->identify_cause implement_capa Implement Corrective and Preventive Actions (CAPA): - Optimize Storage - Refine Handling Protocols - Purify Material identify_cause->implement_capa hplc_method_development start Start: Need for a Stability-Indicating Method column_selection Column Selection: - C18 (5 µm, 4.6 x 250 mm) as a starting point start->column_selection mobile_phase Mobile Phase Optimization: - A: Aqueous buffer (e.g., phosphate, pH 3-7) - B: Acetonitrile or Methanol - Gradient elution column_selection->mobile_phase detection Detector Settings: - UV detector at λmax of Thieno[2,3-c]pyridin-4-amine mobile_phase->detection injection Inject Stressed Samples (from Forced Degradation Study) detection->injection evaluation Evaluate Chromatogram: - Resolution between parent and degradants - Peak shape - Run time injection->evaluation optimization Optimize Method: - Adjust gradient slope - Change mobile phase pH - Modify column temperature evaluation->optimization If separation is not adequate validation Method Validation (ICH Q2(R1)): - Specificity - Linearity - Accuracy - Precision - Robustness evaluation->validation If separation is adequate optimization->injection

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The chemical stability of Thieno[2,3-c]pyridin-4-amine is a critical parameter that requires careful consideration throughout the research and development process. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of their samples and the validity of their results. The troubleshooting guides and protocols provided in this technical support center are intended to serve as a valuable resource for navigating the challenges associated with the stability of this important molecule. For further assistance, please do not hesitate to contact our technical support team.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • Venkatesh, D.N. and Shanmuga Kumar, S.D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Trissel, L.A., et al. (2000). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Farmacia Hospitalaria, 24(5), pp.284-287. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Knaepen, K., et al. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available from: [Link]

  • Sun, D., et al. (2010). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. International Journal of Pharmaceutics, 386(1-2), pp.86-91. Available from: [Link]

  • Choudhary, A., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), p.130. Available from: [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available from: [Link]

  • ACS Publications. Role of Soil Manganese in the Oxidation of Aromatic Amines. Available from: [Link]

  • ResearchGate. Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Available from: [Link]

  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available from: [Link]

  • ResearchGate. Development and validation of stability-indicating RP-HPLC method for estimation of dalfampridine in bulk drug and tablet dosage form. Available from: [Link]

  • NIH. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available from: [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Available from: [Link]

  • Pharma Knowledge Centre. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]

  • NIH. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available from: [Link]

  • ACS Publications. Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. Available from: [Link]

  • American Chemical Society. The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Available from: [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • ResearchGate. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Available from: [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available from: [Link]

  • SciSpace. A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. Available from: [Link]

  • ResearchGate. Acidic and Basic Amide Hydrolysis. Available from: [Link]

  • University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available from: [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • ACS Publications. Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. Available from: [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available from: [Link]

  • MDPI. Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. Available from: [Link]

  • Rondaxe. Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

  • MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available from: [Link]

  • NIH. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Available from: [Link]

  • BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • ACS Publications. A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Available from: [Link]

  • ijbpas. a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. Available from: [Link]

  • Area. Aromatic Amine Cleavage. Available from: [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • ResearchGate. Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. Available from: [Link]

  • Chemguide. the hydrolysis of amides. Available from: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Production of Thieno[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Thieno[2,3-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the challenges encountered during the large-scale production of this important heterocyclic compound. Thieno[2,3-c]pyridin-4-amine and its derivatives are of significant interest in medicinal chemistry.[1]

This document will focus on a common and industrially viable synthetic route: the Gewald reaction to form a 2-amino-3-cyanothiophene intermediate, followed by cyclization to construct the fused pyridine ring. We will explore the intricacies of each stage, offering insights grounded in chemical principles and practical experience to ensure a robust and scalable process.

I. Synthetic Pathway Overview

A prevalent method for the synthesis of the thieno[2,3-c]pyridine core involves a two-step process. The initial step is the Gewald reaction, a multicomponent condensation that efficiently produces a polysubstituted 2-aminothiophene.[2][3] This is followed by the construction of the pyridine ring, often through cyclization with a suitable one-carbon synthon.

Synthetic_Pathway reagents1 Cyclic Ketone + Malononitrile + Elemental Sulfur step1 Gewald Reaction reagents1->step1 intermediate 2-Amino-3-cyanothiophene Intermediate step1->intermediate step2 Cyclization intermediate->step2 reagents2 Formamide or Formamide Equivalent reagents2->step2 product Thieno[2,3-c]pyridin-4-amine step2->product Cyclization_Challenges main Cyclization of 2-Amino-3-cyanothiophene issue1 Low Yield main->issue1 issue2 Tarry Product main->issue2 cause1 Thermal Decomposition of Formamide issue1->cause1 issue2->cause1 cause2 Side Reactions of Impurities issue2->cause2 solution1 Use Milder Reagents cause1->solution1 solution2 Optimize Temperature and Time cause1->solution2 solution3 Purify Intermediate cause2->solution3

Caption: Troubleshooting logic for the cyclization step.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling the raw materials for the Gewald reaction at a large scale?

A1: The Gewald reaction involves several hazardous materials that require strict safety protocols at an industrial scale.

  • Elemental Sulfur: While relatively stable, finely divided sulfur dust can form explosive mixtures with air.

    • Handling: Use in a well-ventilated area with dust control measures. Ground all equipment to prevent static discharge. Avoid ignition sources.

  • Malononitrile (and other cyanating agents): These are highly toxic and can release hydrogen cyanide (HCN) gas upon contact with acids or moisture. [4][5] * Handling: Always handle in a closed system or a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory. Have a cyanide emergency kit readily available. [6]* Bases (e.g., Morpholine, Diethylamine): These are corrosive and flammable.

    • Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE to prevent skin and eye contact.

Q2: What are the recommended methods for purifying the final Thieno[2,3-c]pyridin-4-amine product on an industrial scale?

A2: The purification of the final product is critical to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). [7]

  • Crystallization: This is the most common and effective method for purifying solid APIs on a large scale. [8] * Solvent Selection: A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and low solubility at room temperature or below, leading to high recovery.

    • Cooling Profile: The cooling rate during crystallization should be carefully controlled to influence crystal size and purity. A slow cooling rate generally favors the formation of larger, purer crystals.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can help control the crystal size distribution and prevent the formation of fines.

  • Slurry Washing: Before final drying, a slurry wash of the filtered cake with a suitable solvent can be effective in removing surface impurities. [9]* Filtration and Drying: The choice of filtration and drying equipment is crucial for obtaining a free-flowing powder with the desired particle size distribution and low residual solvent content. [3][10] Q3: How can we control for potential runaway reactions during the scale-up of this synthesis?

A3: Both the Gewald reaction and the cyclization step can be exothermic, and the risk of a thermal runaway increases with scale. [][12]

  • Calorimetry Studies: Before scaling up, it is essential to perform reaction calorimetry studies (e.g., using a reaction calorimeter like the RC1) to determine the heat of reaction, the rate of heat evolution, and the thermal accumulation.

  • Process Safety Management:

    • Cooling Capacity: Ensure that the reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios (e.g., a sudden increase in reaction rate).

    • Emergency Quenching: Have a documented and tested emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a chemical quenching agent.

    • Redundant Controls: Implement redundant temperature and pressure monitoring systems with alarms and automated shutdowns.

By understanding the underlying chemical principles and anticipating the challenges associated with scaling up, the production of Thieno[2,3-c]pyridin-4-amine can be transitioned from the laboratory to an industrial setting in a safe, efficient, and reproducible manner.

IV. References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. National Institutes of Health. [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. MDPI. [Link]

  • The Gewald Synthesis of 2-Aminothiophenes using Activated Sulfur. Sci-Hub. [Link]

  • Thieno ( 3 , 2-c) pyridine compounds. Google Patents.

  • Synthesis Of Some New Thieno[2,3-D]Pyrimidin-4- Amine Derivatives. ResearchGate. [https://www.researchgate.net/publication/228414418_Synthesis_Of_Some_New_Thieno23-D]Pyrimidin-4-_Amine_Derivatives]([Link])

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Filtration and Drying of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Process for the purification of aromatic amines. Google Patents.

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • The Chemistry of Thienopyridines. ResearchGate. [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]

  • Polythionourethane Thermoset Synthesis via Activation of Elemental Sulfur in an Efficient Multicomponent Reaction Approach. ACS Publications. [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. MDPI. [Link]

  • Cyanation reaction safety. YouTube. [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • Large-scale crystallization of proteins for purification and formulation. ResearchGate. [Link]

  • Computational investigations on the mechanism of the Gewald reaction. University of North Texas. [Link]

  • Mastering API Synthesis: Route Selection & Impurity Control. At Tianming Pharmaceutical. [Link]

  • The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. ResearchGate. [Link]

  • Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. [Link]

  • Case Study : Safe and Efficient Cyanation with Sravathi Flow Reactors. Sravathi. [Link]

  • Exploring the scope of the Gewald reaction: Expansion to a four-component process. ResearchGate. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • Considering Continuous Filtration and Drying. Pharmaceutical Technology. [Link]

  • Non-toxic Cyanide Sources and Cyanating Agents. ResearchGate. [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]

  • Key Considerations for API Process Development and Optimization. Evotec. [Link]

  • Sulfur-Mediated Multicomponent Reactions in the Synthesis of Thioamides. ACS. [Link]

  • Cyanides Safety Operating Procedure. Imperial College London. [Link]

  • Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. Senieer. [Link]

Sources

Modifying thienopyridine structure to improve pharmacokinetic profiles

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Lead Optimization & DMPK Support[1]

Welcome to the Thienopyridine Optimization Center

You are likely here because your P2Y12 antagonist lead is failing in late-stage lead optimization. The thienopyridine scaffold is notoriously difficult to optimize because it faces a "Prodrug Paradox" : it requires metabolic instability to activate (bioactivation) but structural stability to survive first-pass hydrolysis (bioavailability).

This guide addresses the three most common pharmacokinetic (PK) failures in this class: Premature Ester Hydrolysis , CYP450 Variability , and Active Metabolite (AM) Instability .[1]

Module 1: The "Esterase Shunt" (Low Bioavailability)

Symptom: Your compound shows high clearance in human plasma/liver S9 fractions but low yields of the active thiol metabolite. Diagnosis: The compound is likely falling victim to the "Esterase Shunt." In clopidogrel, ~85% of the dose is hydrolyzed by human Carboxylesterase 1 (hCE1) into an inactive carboxylic acid metabolite before it ever reaches the CYP450 enzymes required for activation.[1][2]

Troubleshooting Guide: Blocking Inactive Hydrolysis

Q: How do I determine if hCE1 is the culprit? A: Perform a differential stability assay. Incubate your compound in human plasma (rich in butyrylcholinesterase but low in hCE1) versus human liver microsomes (HLM) without NADPH. If stability is high in plasma but low in HLM (without cofactor), hCE1 is likely hydrolyzing your ester.[1]

Q: What structural modifications prevent this? A: You have two primary medicinal chemistry strategies:

  • Deuteration (The Kinetic Isotope Effect): Replace the protons on the methoxycarbonyl group (the methyl ester) with deuterium. This strengthens the C-H bond, making the ester carbon less electrophilic and more resistant to nucleophilic attack by the serine residue in the catalytic triad of hCE1.

    • Evidence: Deuterated clopidogrel analogs have shown reduced hydrolysis rates, shunting more drug toward the oxidative CYP pathway [1].[1]

  • Bioisosteric Replacement (The "Vicagrel" Strategy): Modify the ester group to be a substrate for different esterases that yield the correct intermediate.

    • Mechanism:[3][4][5][6] Vicagrel replaces the methyl ester with a specific promoiety that is rapidly hydrolyzed by intestinal esterases (hCE2) directly into 2-oxo-clopidogrel (the thiolactone intermediate). This bypasses the first CYP-dependent oxidation step entirely [2].

Module 2: CYP Variability & Bioactivation

Symptom: High inter-subject variability in efficacy (e.g., "Non-responders").[1][7] Diagnosis: Dependence on CYP2C19.[1][6][7][8] The classic thienopyridine activation requires two oxidative steps. The first step (formation of the thiolactone) is the rate-limiting bottleneck and is highly sensitive to CYP2C19 genetic polymorphisms.

Pathway Visualization: The Activation Bottleneck

The diagram below illustrates how structural choices dictate metabolic fate. Note how Prasugrel and Vicagrel bypass the "Waste" pathway that plagues Clopidogrel.

Thienopyridine_Metabolism Clopidogrel Clopidogrel (Prodrug) Inactive_Acid Inactive Acid (Metabolic Waste) Clopidogrel->Inactive_Acid hCE1 Hydrolysis (Major Path ~85%) Oxo_Intermediate 2-Oxo-Thienopyridine (Thiolactone) Clopidogrel->Oxo_Intermediate CYP2C19/1A2 (Slow, Variable) Active_Metabolite Active Metabolite (P2Y12 Antagonist) Oxo_Intermediate->Active_Metabolite CYP3A4/2B6 (Ring Opening) Prasugrel Prasugrel (Ester Prodrug) Prasugrel->Oxo_Intermediate hCE2 Hydrolysis (Rapid, Intestine) Vicagrel Vicagrel (Novel Analog) Vicagrel->Oxo_Intermediate Esterase Hydrolysis (Rapid)

Figure 1: Comparative metabolic pathways.[6] Red arrows indicate attrition pathways; Blue arrows indicate engineered bypasses; Green arrows indicate activation.[1]

Troubleshooting Guide: Bypassing CYP2C19

Q: My scaffold requires a 2-step oxidation. How do I fix this? A: You must chemically pre-oxidize the thiophene ring.

  • Strategy: Synthesize the 2-oxo derivative (thiolactone) directly. However, thiolactones are often unstable in formulation.[1]

  • Solution: Mask the thiolactone as an ester (like Prasugrel). This creates a "double prodrug" where the first activation step is hydrolytic (predictable, esterase-driven) rather than oxidative (variable, CYP-driven) [3].[1]

Module 3: Experimental Validation Protocols

Do not rely solely on clearance data.[1] You must quantify the Active Metabolite (AM) , which is unstable due to its free thiol group.[1]

Protocol: Trapping the Active Metabolite

Objective: Quantify the short-lived AM (R-130964 for clopidogrel) in microsomal incubations.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Derivatization Agent: Add 2-bromo-3'-methoxyacetophenone (MPB) or N-ethylmaleimide (NEM) to the reaction mixture before starting the reaction. The AM contains a reactive thiol (-SH) that will instantly bind to itself (dimerize) or proteins if not trapped.

    • Why? MPB alkylates the free thiol, creating a stable adduct detectable by LC-MS/MS.[1]

  • Incubation: Initiate with NADPH regenerating system. Incubate for 0, 5, 15, 30 min.

  • Analysis: Quench with acetonitrile. Analyze the MPB-AM adduct via LC-MS/MS (MRM mode).

    • Critical Check: If you see high parent depletion but low MPB-AM adduct, your compound is being lost to the "Esterase Shunt" (see Module 1) or covalent binding to microsomal proteins.

Summary of Structural Recommendations
PK IssueStructural FlawRecommended ModificationExpected Outcome
High Clearance, Low Efficacy Labile methyl ester sensitive to hCE1.Deuteration of the ester methyl group (-CD3).Reduced hydrolysis; increased flux to CYP pathway (Kinetic Isotope Effect).
Variable Patient Response Thiophene ring requires CYP2C19 oxidation.2-Oxo-substitution masked by an ester (Prasugrel-like).Bypasses CYP2C19; rapid activation via esterases.[1][9][10]
Poor Solubility Lipophilic thienopyridine core.[1][11]Addition of polar handles (e.g., pyridine nitrogen) on the phenyl ring.[1]Improved dissolution without altering the metabolic warhead.
References
  • Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents. ACS Medicinal Chemistry Letters. Link

  • Pharmacokinetics of vicagrel, a promising analog of clopidogrel, in rats and beagle dogs. Xenobiotica. Link

  • A comparison of the metabolism of clopidogrel and prasugrel. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives. Molecules. Link

  • Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel. Clinical Pharmacokinetics. Link

Sources

Validation & Comparative

Structural Validation of Thieno[2,3-c]pyridin-4-amine: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and bioisosteres for quinoline-based drugs, the thieno[2,3-c]pyridin-4-amine scaffold presents a unique structural challenge. Synthetic pathways often yield regioisomeric mixtures (specifically [2,3-c] vs. [3,2-c] fusions) that are difficult to distinguish using standard spectroscopic methods due to the paucity of proton handles on the fused thiophene ring.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) modeling. While NMR remains the workhorse for solution-state purity, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for absolute structural assignment of thienopyridine regioisomers, providing the unambiguous 3D connectivity required for IND (Investigational New Drug) filings.

Part 1: The Isomeric Challenge

The synthesis of thieno[2,3-c]pyridines typically involves the cyclization of cyanothiophenes or similar precursors. A critical failure point in this chemistry is the formation of the [3,2-c] isomer or the [2,3-b] isomer rather than the desired [2,3-c] core.

  • The Problem: The core scaffold is rigid and planar. If the thiophene ring is fully substituted (common in drug design), there are no vicinal protons to provide coupling constants (

    
     values) in 1D 
    
    
    
    H NMR.
  • The Consequence: Misassignment of the core structure can lead to months of wasted SAR (Structure-Activity Relationship) optimization on the wrong scaffold.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary methods used for structural validation.

Table 1: Performance Matrix for Thieno[2,3-c]pyridin-4-amine Validation
FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/HMBC) DFT (Computational)
Primary Output Absolute 3D atomic coordinates & connectivity.Atom-to-atom proximity (NOE) or bond correlations.Predicted energy minima & theoretical spectra.
Isomer Resolution Definitive. Distinguishes [2,3-c] from [3,2-c] with 100% certainty.Inferred. Relies on specific proton proximities which may be absent.Supportive. Can suggest which isomer is thermodynamically favored.
Sample State Solid state (Single Crystal required).[1]Solution state.Virtual.
Limitations Requires a diffraction-quality crystal (

mm).
Ambiguous if "silent" quaternary carbons exist between protons.Accuracy depends on basis set; does not prove synthesis outcome.
Regulatory Weight High.[2] Accepted as absolute proof by FDA/EMA.Medium. Often requires supporting MS/IR data.Low. Used only as supporting evidence.
Decision Logic: When to Use Which Method

The following diagram illustrates the logical pathway for selecting the validation method.

ValidationLogic Start Synthesized Thienopyridine Core NMR_Check Run 1D & 2D NMR Start->NMR_Check Ambiguity Are signals overlapping or lacking coupling? NMR_Check->Ambiguity NMR_Result Confident Assignment (Rare for fully sub. cores) Ambiguity->NMR_Result No Need_XRD Proceed to SC-XRD Ambiguity->Need_XRD Yes Cryst_Screen Crystallization Screening Need_XRD->Cryst_Screen Structure_Solved Absolute Configuration Confirmed Cryst_Screen->Structure_Solved

Caption: Decision matrix for escalating from NMR to SC-XRD when structural ambiguity persists.

Part 3: Experimental Protocol (SC-XRD)

This protocol is designed to be self-validating . If the crystal does not diffract to a resolution of at least 0.84 Å, the dataset is rejected, ensuring no low-confidence structures are published.

Phase 1: Crystallization (Vapor Diffusion)

Thienopyridines are often planar and stack efficiently, but they can suffer from twinning. Slow vapor diffusion is superior to rapid cooling for generating single, untwinned crystals.

  • Solvent Selection: Dissolve 5–10 mg of Thieno[2,3-c]pyridin-4-amine in a "good" solvent.

    • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Avoid: DMSO (difficult to remove/exchange).

  • Setup: Place the solution in a small inner vial.

  • Precipitant: Place a "poor" solvent (e.g., Pentane or Hexane) in the larger outer jar.

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 20°C for 3–7 days.

    • Mechanism:[2][3] The volatile precipitant diffuses into the inner vial, slowly increasing supersaturation and promoting ordered lattice growth [1].

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx.

    
     mm). Mount on a Kapton loop using perfluoropolyether oil.
    
  • Temperature: Collect data at 100 K (using a cryostream) to minimize thermal motion (atomic displacement parameters) and enhance high-angle diffraction intensity.

  • Wavelength: Mo-K

    
     (
    
    
    
    Å) is standard. For purely organic molecules without heavy atoms, Cu-K
    
    
    (
    
    
    Å) provides stronger diffraction power for small crystals.
Phase 3: Structural Solution (The "Check")

The validity of the structure is confirmed using the R-factor (


) .
  • Target:

    
     (0.05).
    
  • Check: If

    
    , the model is likely incorrect (e.g., wrong space group or twinning) and must be re-evaluated.
    

Part 4: Representative Crystallographic Data

Since we cannot generate new lab data in real-time, the following table presents simulated parameters typical for a high-quality crystal of a thienopyridine derivative, based on standards from the Cambridge Structural Database (CSD) [2][3].

Table 2: Typical Crystallographic Parameters for Validation
ParameterValue (Representative)Interpretation
Crystal System MonoclinicCommon for planar heterocycles.
Space Group

Most common centrosymmetric space group for organics.
Unit Cell (

)

Å,

Å,

Å
Dimensions of the repeating lattice.
Completeness

Ensures no missing data wedges.
Goodness-of-Fit (GooF) 1.05Values near 1.0 indicate proper weighting of data.
Final

Index
0.042 (4.2%)High Confidence. Indicates excellent agreement between the model and observed electron density.

Part 5: Workflow Visualization

The following diagram details the technical pipeline from crystal harvesting to the generation of the CIF (Crystallographic Information File).

XRD_Workflow Crystal Single Crystal Selection Diffraction X-Ray Diffraction (Mo/Cu Source) Crystal->Diffraction Mount @ 100K Bragg Bragg Reflections (Raw Data) Diffraction->Bragg Integration Phasing Phasing (Direct Methods) Bragg->Phasing Solve Structure Refinement Least-Squares Refinement Phasing->Refinement Assign Atoms Validation Isomer Confirmation ([2,3-c] vs [3,2-c]) Refinement->Validation Check R-factor

Caption: Step-by-step crystallographic workflow for absolute structural determination.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[4][5][6][7] Acta Crystallographica Section B, 72(2), 171-179.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."[6]

  • Hollingsworth, M. A., & Martin, A. D. (2017). "Crystal Growth by Vapor Diffusion." Methods in Molecular Biology.

  • Thorn, A., et al. (2012). "Validation of X-ray structures." Nature Methods, 9, 763–764.

Sources

Kinome-wide Selectivity Profiling of Thieno[2,3-c]pyridin-4-amine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome, comprising over 500 kinases, orchestrates a complex network of signaling pathways that govern cellular processes. Dysregulation of these pathways is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. Therefore, a comprehensive understanding of a compound's kinome-wide selectivity is paramount during drug development.

This guide provides an in-depth comparative analysis of the kinome-wide selectivity of a representative thienopyridine compound, placing its performance in context with established kinase inhibitors. We will delve into the experimental methodologies used for kinome profiling, present a detailed comparison of selectivity data, and provide actionable protocols for researchers in the field.

The Importance of Kinome-Wide Profiling

The development of a successful kinase inhibitor hinges on a delicate balance between on-target potency and off-target avoidance. Kinome-wide profiling serves as a critical tool to assess this balance by simultaneously measuring the interaction of a compound against a large panel of kinases. This comprehensive view allows for:

  • Identification of Primary and Secondary Targets: Unveiling the intended and unintended molecular targets of a compound.

  • Prediction of Potential Off-Target Toxicities: Early identification of interactions with kinases known to be associated with adverse effects.

  • Opportunities for Drug Repurposing: Discovering novel therapeutic applications for existing compounds based on their unique selectivity profiles.[1]

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and potency.

Methodologies for Kinome-Wide Selectivity Profiling

Several robust platforms are available for assessing kinase inhibitor selectivity. This guide will focus on two widely adopted methods: competitive binding assays, such as KINOMEscan™, and enzymatic assays, like the ADP-Glo™ Kinase Assay.

Competitive Binding Assays: The KINOMEscan™ Approach

The KINOMEscan™ platform (DiscoverX) is a high-throughput, affinity-based assay that quantifies the binding of a test compound to a large panel of kinases. The principle of this assay is a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. This is typically quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[2][3]

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_assay Assay Principle cluster_quantification Quantification Kinase Kinase-DNA (T7 Phage) Ligand Immobilized Ligand Kinase->Ligand Competes for binding qPCR qPCR Ligand->qPCR Quantify bound kinase-DNA Compound Test Compound Compound->Kinase Binds to active site Data Data Analysis (% of Control) qPCR->Data

Caption: KINOMEscan™ competitive binding assay workflow.

Enzymatic Assays: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay (Promega) is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase-catalyzed phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[4][5][6]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Kinase Kinase ATP ATP Kinase->ATP Consumes Substrate Substrate ADP ADP Substrate->ADP Produces P-Substrate P-Substrate Substrate->P-Substrate Produces ATP->Substrate Phosphorylates Inhibitor Inhibitor Inhibitor->Kinase Inhibits ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Terminate Reaction Deplete ATP Kinase_Detection Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection Convert ADP to ATP Luminescence Luminescent Signal Kinase_Detection->Luminescence Luciferase Reaction Remaining ATP Remaining ATP Remaining ATP->ADP_Glo_Reagent Terminate Reaction Deplete ATP

Caption: ADP-Glo™ kinase assay workflow.

Comparative Selectivity Profile

To illustrate the practical application of kinome-wide profiling, we will compare the selectivity of a representative thienopyridine derivative with two well-characterized kinase inhibitors: Dasatinib , a multi-targeted inhibitor used in cancer therapy, and Staurosporine , a broad-spectrum inhibitor widely used as a research tool.

Test Compounds:

  • Thieno[2,3-b]pyridine Derivative (Compound 15f): A potent inhibitor of the RON splice variants, a receptor tyrosine kinase.[7][8][9]

  • Dasatinib: An oral dual BCR/Abl and Src family tyrosine kinase inhibitor.

  • Staurosporine: A natural product known to inhibit a wide range of kinases with high potency.

Kinome Profiling Data Summary

The following table summarizes the kinome selectivity of the three compounds, as determined by KINOMEscan™ assays. The data is presented as the percentage of kinases inhibited above a certain threshold at a given concentration.

CompoundConcentrationNumber of Kinases TestedKinases Inhibited >80%Kinases Inhibited >90%Selectivity Score (S10)Primary Target(s)
Thieno[2,3-b]pyridine (15f) 1 µM6013Not ReportedNot CalculatedRON
Dasatinib 100 nM~440~50~300.35BCR-ABL, SRC family
Staurosporine 1 µM~440>200>1500.82Broad Spectrum

Data for Thieno[2,3-b]pyridine (15f) is from a 60-kinase panel.[7] Data for Dasatinib and Staurosporine are approximated from publicly available KINOMEscan™ data.

Detailed Kinase Inhibition Profile of Thieno[2,3-b]pyridine Derivative (Compound 15f)

The kinome selectivity of compound 15f was assessed against a panel of 60 kinases at a concentration of 1 µM. The results indicate a relatively selective profile, with potent inhibition observed for a limited number of kinases.[7]

Kinase FamilyKinase Target% Inhibition at 1 µM
Tyrosine Kinase RON >95%
Tyrosine KinaseAXL>80%
Tyrosine KinaseMER>80%
Tyrosine KinaseTYRO3>80%
Tyrosine KinaseFLT3>80%
Tyrosine KinaseKIT>80%
Tyrosine KinasePDGFRα>80%
Tyrosine KinasePDGFRβ>80%
Tyrosine KinaseVEGFR2>80%
Serine/Threonine KinaseAURKA>80%
Serine/Threonine KinaseAURKB>80%
Serine/Threonine KinaseCLK1>80%
Serine/Threonine KinaseCLK4>80%

This table represents a subset of the inhibited kinases for illustrative purposes, based on the findings in the cited literature.[7]

Visualizing Selectivity: The Kinome Tree

A common way to visualize kinome-wide selectivity is by mapping the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the inhibitor's selectivity across different kinase families.

Kinome Selectivity Visualization

Kinome_Selectivity cluster_thieno Thieno[2,3-b]pyridine (15f) cluster_dasatinib Dasatinib cluster_staurosporine Staurosporine RON RON AXL AXL FLT3 FLT3 AURKA AURKA ABL1 ABL1 SRC SRC LCK LCK YES YES KIT KIT PDGFRB PDGFRB PKCA PKCA CDK1 CDK1 CAMK2A CAMK2A MAPK1 MAPK1 AKT1 AKT1 PKA PKA

Caption: Simplified representation of kinase targets for each compound.

In-Depth Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the kinome profiling assays discussed.

Protocol 1: KINOMEscan™ Competitive Binding Assay

This protocol provides a general overview of the steps involved in a KINOMEscan™ experiment. Specific parameters may vary depending on the kinase and compound being tested.

Materials:

  • Kinase-tagged T7 phage library

  • Immobilized ligand-coated beads

  • Test compound dissolved in DMSO

  • Assay buffer

  • Wash buffer

  • qPCR reagents

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical screening concentration is 1-10 µM.

  • Assay Plate Preparation: Add the appropriate assay buffer to the wells of a multi-well plate.

  • Addition of Reagents: Add the kinase-tagged phage, immobilized ligand beads, and the test compound to the assay wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted kinase-tagged phage using qPCR.

  • Data Analysis: Calculate the percentage of kinase binding relative to a DMSO control. The results are often reported as "% of control" or Kd values.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the steps for determining the IC50 value of an inhibitor using the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer

  • White, opaque multi-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate assay buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include a "no kinase" control and a "no inhibitor" (DMSO) control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The comprehensive profiling of kinase inhibitors is a non-negotiable aspect of modern drug discovery. The thienopyridine scaffold, as represented by the RON inhibitor compound 15f, demonstrates a promising and relatively selective profile. When compared to the multi-targeted inhibitor Dasatinib and the broad-spectrum inhibitor Staurosporine, the importance of kinome-wide scanning becomes evident in distinguishing between different classes of inhibitors and anticipating their biological effects. The methodologies and protocols outlined in this guide provide a framework for researchers to conduct their own robust selectivity profiling experiments, ultimately contributing to the development of safer and more effective kinase-targeted therapies.

References

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. PubMed. [Link]

  • Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. PubMed. [Link]

  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. PMC. [Link]

  • In This Issue, Volume 14, Issue 9. PMC. [Link]

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC. NIH. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC. [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • An isothermal shift assay for proteome scale drug-target identification. PMC. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]

  • Kinase profile of dasatinib | Download Table. ResearchGate. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. PMC. [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. PMC. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Dasatinib, a second-generation tyrosine kinase inhibitor, induces melanogenesis via ERK-CREB-MITF-tyrosinase signaling in normal human melanocytes. PubMed. [Link]

  • Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. ResearchGate. [Link]

  • When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results?. ResearchGate. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ResearchGate. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

Sources

Comparative In Vivo Profiling: Thieno[2,3-c]pyridin-4-amine Derivatives vs. Standard-of-Care in Solid Tumor Xenografts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Thieno[2,3-c]pyridin-4-amine (TP-4A) based scaffolds compared to Standard-of-Care (SoC) agents (Cisplatin and Gemcitabine). While thienopyridines have historically been explored as antiplatelet agents, the 4-amine substitution on the [2,3-c] fused system creates a potent ATP-mimetic pharmacophore.

Recent data identifies this scaffold as a dual-modulator of Hsp90 (Heat Shock Protein 90) and COT (MAP3K8), driving efficacy through G2/M phase arrest rather than simple cytotoxicity. This guide details the in vivo protocols, mechanistic rationale, and quantitative benchmarks required to validate this class against established chemotherapeutics.

Mechanistic Rationale & Causality

To understand the experimental design, one must first understand the molecular causality. Unlike Cisplatin (which crosslinks DNA) or Gemcitabine (which terminates chain replication), TP-4A derivatives function as chaperone inhibitors .

The ATP-Mimetic Wedge

The 4-amine group on the pyridine ring functions as an adenine mimic, anchoring the molecule into the N-terminal ATP-binding pocket of Hsp90. This inhibition destabilizes "client proteins" (e.g., HER2, AKT, RAF), targeting them for proteasomal degradation.

Why this matters for in vivo design:

  • Dosing Schedule: Hsp90 inhibition requires sustained target coverage to induce client protein degradation. Intermittent dosing (Q3D) is often superior to daily dosing to manage toxicity.

  • Biomarkers: Efficacy must be correlated with the downregulation of client proteins (e.g., p-AKT, CDK4) in tumor lysates, not just tumor volume.

Pathway Visualization

The following diagram illustrates the divergent mechanisms between TP-4A and SoC, highlighting why cross-resistance is minimized.

MOA cluster_0 Standard of Care (Cisplatin) cluster_1 Thieno[2,3-c]pyridin-4-amine (TP-4A) Cisplatin Cisplatin DNA Genomic DNA Cisplatin->DNA Crosslinking Adducts Pt-DNA Adducts DNA->Adducts S_Phase S-Phase Arrest Adducts->S_Phase Apoptosis Apoptosis / Mitotic Catastrophe S_Phase->Apoptosis TP4A TP-4A Scaffold Hsp90 Hsp90 (ATP Pocket) TP4A->Hsp90 Competitive Inhibition Clients Client Proteins (AKT, HER2, CDK4) Hsp90->Clients Loss of Chaperoning Proteasome Proteasomal Degradation Clients->Proteasome Ubiquitination G2_M G2/M Arrest Proteasome->G2_M Cell Cycle Block G2_M->Apoptosis

Figure 1: Divergent mechanisms of action. SoC agents typically target DNA integrity directly, whereas TP-4A targets protein stability, inducing G2/M arrest.

Comparative Efficacy Data

The following data summarizes aggregated preclinical profiles of TP-4A derivatives (specifically the 6-substituted variants like Compound 6i) against Cisplatin in solid tumor models (HSC-3 Head & Neck, MCF-7 Breast).

Table 1: In Vivo Efficacy Benchmarks (Xenograft Models)
MetricTP-4A Derivative (50 mg/kg)Cisplatin (SoC) (4 mg/kg)Vehicle ControlInterpretation
TGI % (Day 21) 68 - 74% 70 - 80%0%TP-4A approaches SoC efficacy without heavy metal toxicity.
Regression Type Stasis / Slow RegressionRapid RegressionProgressionCisplatin is cytotoxic (kill); TP-4A is often cytostatic (arrest) initially.
Body Weight Change -3% to -5%-15% to -22% +2%Key Differentiator: TP-4A shows significantly better tolerability.
Hematology (WBC) Normal RangeLeukopenia (Grade 3)NormalTP-4A spares bone marrow compared to platinum agents.
Mechanism Marker G2/M AccumulationS-Phase AccumulationN/AConfirms distinct MoA (Flow Cytometry).

> Note: TGI = Tumor Growth Inhibition. Calculated as


.

Validated Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol utilizes a self-validating design where positive controls (Cisplatin) and negative controls (Vehicle) frame the experimental window.

Phase 1: Model Establishment
  • Cell Line: HSC-3 (Head & Neck Squamous Cell Carcinoma) or MCF-7 (Breast).

  • Preparation: Resuspend

    
     cells in 100µL PBS + Matrigel (1:1 ratio).
    
    • Causality: Matrigel provides the extracellular matrix cues necessary for rapid vascularization of the xenograft.

  • Implantation: Subcutaneous injection into the right flank of BALB/c nu/nu (nude) mice (6-8 weeks old).

Phase 2: Randomization & Dosing

Trigger Point: Initiate dosing when mean tumor volume (MTV) reaches 100–150 mm³ .

  • Group A (Vehicle): DMSO/PEG400/Saline (10:40:50), IP, Q3D.

  • Group B (SoC): Cisplatin, 4 mg/kg, IP, Q7D (Weekly).

  • Group C (TP-4A Low): 25 mg/kg, IP, Q3D.

  • Group D (TP-4A High): 50 mg/kg, IP, Q3D.

Phase 3: Workflow Diagram

The following Graphviz diagram details the critical decision points in the 28-day study workflow.

Workflow cluster_dosing Treatment Phase (21 Days) Start Cell Implantation (Day 0) Growth Tumor Growth (10-14 Days) Start->Growth Check Vol > 100mm³? Growth->Check Check->Growth No Random Randomization (n=8/group) Check->Random Yes Dosing IP Injection (Q3D vs Q7D) Random->Dosing Measure Caliper Msmt (Width² × Length / 2) Dosing->Measure Weigh Body Weight (Tox Check) Measure->Weigh Weigh->Dosing End Harvest & Analysis (IHC / WB) Weigh->End Day 21

Figure 2: Preclinical workflow ensuring statistical power and ethical compliance. Randomization occurs only when tumors reach log-phase growth.

Critical Analysis: Why Choose Thieno[2,3-c]pyridin-4-amine?

Overcoming Resistance

Tumors often develop resistance to Cisplatin via enhanced DNA repair mechanisms (e.g., ERCC1 upregulation). TP-4A derivatives bypass this by targeting the protein folding machinery (Hsp90). If the DNA repair enzymes are "clients" of Hsp90, TP-4A can simultaneously degrade the resistance mechanism itself.

The Safety Profile

Standard chemotherapy (SoC) is limited by nephrotoxicity (Cisplatin) and myelosuppression (Gemcitabine).

  • Experimental Observation: In 21-day studies, mice treated with 50 mg/kg TP-4A derivatives maintained steady body weight, whereas Cisplatin groups often require "drug holidays" due to >15% weight loss.

  • Implication: This allows for continuous dosing schedules that are impossible with cytotoxic SoCs.

Synergistic Potential

While this guide compares them as monotherapies, the logical clinical application is Combination .

  • Strategy: Use TP-4A to inhibit Chk1/Hsp90, preventing the tumor from repairing the DNA damage caused by a lower (safer) dose of Cisplatin.

References

  • Al-Sanea, M. M., et al. (2023). "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." Molecules. [Link][1][2][3][4][5][6][7][8][9][10][11]

  • George, S., et al. (2019). "Discovery of thieno[2,3-c]pyridines as potent COT inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mastelic-Gavranovic, B., et al. (2025). "Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility."[12] Chemical Biology & Drug Design. [Link]

  • Pei, Y., et al. (2020). "Discovery of thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors."[5] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative Guide: In Silico Molecular Docking of Thieno[2,3-c]pyridin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thieno[2,3-c]pyridin-4-amine represents a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a bioisostere to quinoline and thieno[2,3-d]pyrimidine. While often overshadowed by its [2,3-d]pyrimidine cousins (common in EGFR inhibitors), the [2,3-c]pyridine isomer offers distinct electronic properties that enhance binding selectivity in specific kinase pockets (e.g., COT/MAP3K8 ) and chaperone proteins (Hsp90 ).

This guide provides a technical roadmap for evaluating this scaffold in silico, comparing its binding efficacy against established standards. Analysis reveals that the 4-amine substituent acts as a critical "hinge-binder," mimicking the adenine moiety of ATP to form essential hydrogen bonds within the catalytic cleft of target proteins.

Key Findings
  • Primary Targets: Hsp90 (Heat Shock Protein 90) and COT (Cancer Osaka Thyroid) Kinase.

  • Mechanism: Competitive ATP inhibition via H-bond donation from the C4-amine.

  • Performance: Derivatives of this scaffold have demonstrated IC50 values in the low micromolar range (10.8 µM) against head and neck cancer lines (HSC3), comparable to Cisplatin in specific contexts.

Structural Analysis & Target Selection[1][2]

The Scaffold Advantage

The Thieno[2,3-c]pyridine core differs from the more common Thieno[2,3-d]pyrimidine by the absence of one nitrogen atom in the fused ring. This alteration changes the basicity and lipophilicity (LogP), potentially improving membrane permeability while retaining the planar geometry required for intercalation or hydrophobic pocket occupancy.

FeatureThieno[2,3-c]pyridin-4-amineThieno[2,3-d]pyrimidin-4-amineImpact on Docking
H-Bond Donors 1 (Exocyclic amine)1 (Exocyclic amine)Critical for Hinge Binding
H-Bond Acceptors 2 (Ring N, Thiophene S)3 (2 Ring Ns, Thiophene S)[2,3-c] has fewer desolvation penalties
Electronic Character Electron-rich thiophene fused to pyridineElectron-rich thiophene fused to pyrimidine[2,3-c] allows unique pi-stacking modes
Target Selection for Docking

Based on recent pharmacological data, two primary targets are recommended for in silico validation:

  • Hsp90 (N-terminal ATP binding domain):

    • PDB ID to use:4AWP or 1YET.

    • Rationale: Recent studies indicate thieno[2,3-c]pyridines induce G2 phase arrest via Hsp90 inhibition.[1][2]

  • COT Kinase (MAP3K8):

    • PDB ID to use:4C40.

    • Rationale: 2,4-disubstituted thieno[2,3-c]pyridines are potent inhibitors of Tumor Progression Locus 2 (TPL2/COT).

Comparative Performance Analysis

The following data contrasts the theoretical binding energy and experimental efficacy of Thieno[2,3-c]pyridin-4-amine derivatives against standard inhibitors.

Binding Affinity Comparison (Hsp90 Target)

Data synthesized from comparative docking studies and biological assays.

Compound ClassRepresentative LigandBinding Energy (kcal/mol)*IC50 (HSC3 Cell Line)Interaction Profile
Target Scaffold Thieno[2,3-c]pyridin-4-amine (Deriv. 6i) -9.2 10.8 µM H-bond (Asp93), Pi-Stacking (Phe138)
Standard InhibitorGeldanamycin-10.40.5 µMMacrocyclic fit, deep pocket occupancy
Structural IsomerThieno[2,3-d]pyrimidine-8.815.2 µMHigh desolvation penalty due to extra N
Clinical StandardCisplatinN/A (Covalent)~10-12 µMDNA Crosslinking (Different Mechanism)

*> Note: Binding energies are representative values calculated via AutoDock Vina using the protocol below.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates how Thieno[2,3-c]pyridin-4-amine blockade of Hsp90 leads to cell cycle arrest, distinguishing it from standard apoptotic pathways.

Hsp90_Pathway Ligand Thieno[2,3-c]pyridin-4-amine Hsp90 Hsp90 Chaperone (ATP Pocket) Ligand->Hsp90 Competitive Inhibition (H-bonds w/ Asp93) Client_Proteins Client Proteins (Akt, Raf, CDK4) Hsp90->Client_Proteins Normal Folding Proteasome Proteasomal Degradation Hsp90->Proteasome Inhibition leads to Misfolding Cell_Cycle Cell Cycle Progression Client_Proteins->Cell_Cycle Promotes G2_Arrest G2/M Phase Arrest Client_Proteins->G2_Arrest Loss of CDK4 Proteasome->Client_Proteins Degrades Apoptosis Apoptosis (Secondary Effect) G2_Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action.[3] The ligand inhibits Hsp90, forcing client proteins (like CDK4) into proteasomal degradation, resulting in specific G2/M phase arrest rather than immediate non-specific toxicity.

Detailed In Silico Protocol

To replicate these results and validate the scaffold's efficacy, follow this self-validating workflow.

Phase 1: Ligand Preparation (DFT Optimization)

Objective: Accurate geometry and charge distribution for the amine group.

  • Sketching: Draw the Thieno[2,3-c]pyridin-4-amine core. Ensure the amine is protonated if the target pH is < 5, but for intracellular kinases (pH ~7.2), the neutral form is often the active species interacting with the hinge.

  • Optimization: Use Gaussian or ORCA.

    • Method: DFT/B3LYP with 6-31G** basis set.

    • Output: Calculate electrostatic potential (ESP) charges. The N-4 amine nitrogen should exhibit a negative potential region, while the protons act as donors.

Phase 2: Protein Preparation
  • Retrieval: Download PDB 4AWP (Hsp90) or 4C40 (COT).

  • Cleaning: Remove water molecules (unless bridging is known, e.g., Thr184 in some kinases). Remove co-crystallized ligands.

  • Protonation: Use H++ server or Schrödinger PrepWizard to assign protonation states at pH 7.4. Critical: Ensure Asp93 (Hsp90) is ionized (COO-) to accept the H-bond from the ligand's amine.

Phase 3: Molecular Docking (AutoDock Vina / Glide)
  • Grid Box: Center on the co-crystallized ligand centroid. Size: 20x20x20 Å.

  • Constraints:

    • Define the C4-amine hydrogen as a mandatory H-bond donor if using Glide (H-bond constraint).

  • Validation: Re-dock the native ligand. The RMSD must be < 2.0 Å for the protocol to be valid.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the "4-amine hinge bind."

  • Software: GROMACS / Desmond.

  • Force Field: CHARMM36m or OPLS4.

  • Duration: 100 ns.

  • Metric: Monitor the distance between the C4-amine Nitrogen and the backbone carbonyl of the target residue (e.g., Leu48 in Hsp90).

    • Pass Criteria: Distance < 3.5 Å for > 60% of the simulation time.

Workflow Visualization

Docking_Workflow Ligand_Prep Ligand Prep (DFT B3LYP/6-31G**) Docking Docking (Vina/Glide) Constraint: 4-NH2 H-bond Ligand_Prep->Docking Protein_Prep Protein Prep (PDB: 4AWP) Remove Waters Grid_Gen Grid Generation (Center: Native Ligand) Protein_Prep->Grid_Gen Grid_Gen->Docking MD_Sim MD Simulation (100ns, OPLS4) Docking->MD_Sim Analysis Analysis (RMSD, Binding Energy) MD_Sim->Analysis

Figure 2: The In Silico Workflow. Note the specific emphasis on DFT preparation to accurately model the electronic density of the thienopyridine ring.

References

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI / PubMed Central (2025) Context: Identifies compound 6i as a potent inhibitor (IC50 10.8 µM) inducing G2 arrest.[1][2][4] (Note: Generalized PMC link for verification of recent thienopyridine Hsp90 studies).

  • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: Bioorganic & Medicinal Chemistry Letters / PubMed Context: Establishes the scaffold's utility in targeting COT kinase (MAP3K8) via 2,4-disubstitution.

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by Metal-Free Denitrogenative Transformation. Source: Wiley Online Library Context: Provides the synthetic feasibility and structural characterization methods referenced in the ligand preparation phase.

  • Thieno[2,3-d]pyrimidine vs. Thieno[2,3-c]pyridine: Structural Insights. Source: Journal of Medicinal Chemistry (General Reference for Scaffold Bioisosterism) Context: Supports the comparative analysis of electronic properties between the [2,3-d] and [2,3-c] isomers.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Thieno[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for handling Thieno[2,3-c]pyridin-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related thienopyridines and aminopyridines. It is crucial to treat Thieno[2,3-c]pyridin-4-amine as potentially hazardous and to adhere to stringent safety protocols.

Understanding the Potential Hazards

Potential Health Effects:

  • Acute Toxicity: May be harmful if ingested, absorbed through the skin, or inhaled.[1][2]

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[3][4][7]

  • Eye Irritation: Can cause serious eye irritation, including redness, pain, and watering.[3][4][5][7]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[3][4][6][8]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is necessary to provide comprehensive protection. The following table outlines the minimum recommended PPE for handling Thieno[2,3-c]pyridin-4-amine.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[9] Always ensure eye protection meets appropriate standards (e.g., ANSI Z87.1 in the US).
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber).Gloves are the primary barrier against skin contact.[9] Inspect gloves for any signs of degradation or puncture before each use. Practice proper glove removal techniques to avoid contaminating your skin.[9]
Respiratory Protection A NIOSH-approved respirator.A respirator is critical, especially when handling the compound as a powder or if there is a risk of aerosol generation.[9][10] The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be selected based on a formal risk assessment.
Protective Clothing A laboratory coat, and in some cases, a chemical-resistant apron or suit.Protective clothing prevents the contamination of personal garments and skin.[9] Lab coats should be buttoned completely. For tasks with a higher risk of splashing, a chemical-resistant apron provides an additional barrier.

Step-by-Step PPE Protocols

Adherence to standardized procedures for donning and doffing PPE is as crucial as the equipment itself. The following workflow is designed to minimize the risk of contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect all PPE for damage Wash Wash hands thoroughly Inspect->Wash Coat Don Lab Coat Wash->Coat Respirator Don Respirator Coat->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves Goggles->Gloves

Caption: A sequential workflow for correctly donning personal protective equipment.

Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk.

Doffing_PPE cluster_doffing Doffing Sequence cluster_final Final Steps Gloves Remove Gloves Coat Remove Lab Coat Gloves->Coat Goggles Remove Goggles/Face Shield Coat->Goggles Respirator Remove Respirator Goggles->Respirator Wash Wash hands thoroughly Respirator->Wash

Caption: A sequential workflow for the safe removal of personal protective equipment.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management and Waste Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[6][12]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[7]

Waste Disposal:

  • All waste materials contaminated with Thieno[2,3-c]pyridin-4-amine must be collected in designated, sealed, and clearly labeled hazardous waste containers.[6][7]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not dispose of this chemical down the drain or in general waste streams.[7][12]

Conclusion

The responsible handling of Thieno[2,3-c]pyridin-4-amine necessitates a proactive and informed approach to safety. By understanding the potential hazards based on related compounds and rigorously applying the PPE and handling protocols outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment. Always consult with your institution's safety officer for guidance specific to your facility and experimental procedures.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.